4-Ethoxy-2,3-difluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHMZSUFSRXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560987 | |
| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-96-7 | |
| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in various organic synthesis applications. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Data
This compound, identified by the CAS number 126162-96-7, is a fluorinated aromatic nitrile. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.
Summary of Physical Properties
The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.15 g/mol [1] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 42.0 - 45.0 °C |
| Boiling Point | ~256.2 °C at 760 mmHg[2] |
| Density | ~1.2 g/cm³[2] |
| Solubility | Information not available |
| Flash Point | ~108.7 °C[2] |
| Refractive Index | ~1.484[2] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C[2] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity and is determined as a melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
For high-boiling point solids like this compound, the boiling point is typically determined under vacuum and extrapolated to atmospheric pressure, or more commonly, estimated by computational models. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the substance is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement
The density of a solid organic compound can be determined using the displacement method.
Apparatus:
-
Graduated cylinder
-
Analytical balance
-
A liquid in which the compound is insoluble (e.g., water, if appropriate, or a non-polar solvent)
Procedure:
-
A known mass of this compound is accurately weighed using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded.
-
The volume of the solid is the difference between the final and initial liquid levels.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
A qualitative assessment of solubility in various solvents is a standard procedure.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
A small, consistent amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A small volume of a solvent (e.g., 1 mL) is added to each test tube.
-
The mixture is agitated (e.g., by vortexing or shaking) for a set period.
-
The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
-
Observations are recorded for each solvent.
Logical Workflow: Synthesis and Application
As this compound is primarily utilized as a synthetic intermediate, the following diagram illustrates its general position in a chemical synthesis workflow.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 4-Ethoxy-2,3-difluorobenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.
Chemical Structure and Identifiers
This compound is a substituted benzonitrile with the chemical formula C₉H₇F₂NO. The core of the molecule is a benzene ring substituted with an ethoxy group (-OCH₂CH₃), a nitrile group (-C≡N), and two fluorine atoms. The specific isomer discussed in this guide is the 4-ethoxy-2,3-difluoro substitution pattern.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 126162-96-7[1][2] |
| Chemical Formula | C₉H₇F₂NO[1] |
| Molecular Weight | 183.15 g/mol |
A logical representation of the structural information for this compound is provided in the diagram below.
References
4-Ethoxy-2,3-difluorobenzonitrile CAS number 126162-96-7
CAS Number: 126162-96-7
Synonyms: 4-ethoxy-2,3-difluorobenzenecarbonitrile, 2,3-difluoro-4-cyanophenetole
This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a benzonitrile ring substituted with two fluorine atoms and an ethoxy group, which imparts unique reactivity.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₂NO | [1][2] |
| Molecular Weight | 183.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Boiling Point | ~256.2 °C at 760 mmHg | [1] |
| Flash Point | ~108.7 °C | [1] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |
| Refractive Index | 1.484 | [1] |
| Purity | ≥98.0% | [1] |
Note: Specific data on melting point and solubility in various solvents are not consistently available in the reviewed literature.
Synthesis and Purification
A general purification method for similar compounds involves column chromatography on silica gel.[3]
Applications in Research and Development
This compound serves as a crucial building block in organic synthesis. The presence of fluorine atoms and the nitrile group on the aromatic ring makes it a versatile intermediate for creating more complex molecules with potential applications in:
-
Pharmaceuticals: The fluorinated benzonitrile moiety is a common feature in various bioactive molecules.
-
Agrochemicals: This compound can be a precursor for novel pesticides and herbicides.
The specific arrangement of the functional groups dictates its reactivity, making it a valuable starting material for various chemical transformations.[1]
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. For structurally related compounds, spectroscopic analyses are standard for characterization. For instance, the FT-IR spectrum of the related 4-ethoxy-2,3-difluoro benzamide has been studied, which can provide some insight into the expected vibrational modes.
Safety, Handling, and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][7]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][7]
-
Keep away from heat, sparks, and open flames.[4]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]
-
Skin: Wash off immediately with plenty of soap and water.[7]
-
Inhalation: Move to fresh air.[7]
-
Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if symptoms occur.[5][7]
This guide summarizes the currently available technical information on this compound. Further research would be beneficial to establish a more complete profile of this compound, including detailed experimental protocols and comprehensive spectroscopic and solubility data.
References
An In-depth Technical Guide on the Solubility of 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2,3-difluorobenzonitrile is a fluorinated aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring, imparts unique electronic and steric properties that are crucial for its reactivity and downstream applications. The solubility of this compound is a critical parameter in process development, enabling the optimization of reaction conditions, purification strategies, and formulation development. This guide outlines the methodologies for determining the solubility of this compound and discusses the factors influencing its solubility profile.
Factors Influencing Solubility
The solubility of an organic compound such as this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility, often summarized by the principle "like dissolves like." this compound possesses both polar (nitrile and ethoxy groups, C-F bonds) and non-polar (aromatic ring) characteristics, suggesting it will have moderate solubility in a range of solvents.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This relationship is fundamental to purification techniques such as recrystallization.
-
Solvent Properties: The ability of a solvent to engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, will influence its capacity to dissolve this compound.
-
Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions for dissolution to occur.
The interplay of these factors is visually represented in the following diagram:
Illustrative Solubility Data
While specific experimental data is not available, the following table provides a hypothetical yet realistic representation of the solubility of this compound in common organic solvents at ambient temperature. This data is for illustrative purposes to guide solvent selection for initial screening experiments.
| Solvent | Classification | Expected Solubility ( g/100 mL) at 25°C |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 3 - 7 |
| Acetone | Polar Aprotic | 10 - 15 |
| Acetonitrile | Polar Aprotic | 8 - 12 |
| Dichloromethane | Non-polar | 15 - 20 |
| Toluene | Non-polar | 2 - 5 |
| Hexane | Non-polar | < 0.1 |
| Water | Polar Protic | < 0.01 |
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
Pipettes and syringes
-
Drying oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solutions are saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any fine, suspended particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, cool the vial in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) in grams per 100 mL of solvent is calculated using the following formula: S = (m_residue / V_sample) * 100 Where:
-
m_residue is the mass of the solid residue after solvent evaporation.
-
V_sample is the volume of the saturated solution sample taken.
-
-
The workflow for this experimental procedure is outlined in the diagram below:
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and a detailed experimental protocol to determine this crucial physicochemical property. The provided illustrative data and workflow diagrams serve as a practical starting point for laboratory investigations. The determination of the solubility of this compound in a range of organic solvents will undoubtedly facilitate its effective use in the synthesis and development of new chemical entities.
References
4-Ethoxy-2,3-difluorobenzonitrile: A Technical Safety and Handling Guide for Researchers
Introduction
4-Ethoxy-2,3-difluorobenzonitrile, with the CAS number 126162-96-7, is a fluorinated aromatic nitrile of interest in the fields of pharmaceutical and agrochemical research.[1][2][3] Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the material's safety data, handling procedures, and relevant experimental protocols, compiled from available information on the compound and its structural analogs. It is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities.
Chemical and Physical Properties
While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following table summarizes its known identifiers and physical properties, supplemented with data from closely related compounds for reference.
| Property | Value | Source/Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 126162-96-7 | [1][2][3] |
| Molecular Formula | C₉H₇F₂NO | [3] |
| Molecular Weight | 183.15 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | Inferred from analogs |
| Boiling Point | ~256.2 °C at 760 mmHg | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Flash Point | ~108.7 °C | [1] |
| Solubility | Data not available; likely soluble in organic solvents. | Inferred |
Hazard Identification and GHS Classification
A specific Material Safety Data Sheet (MSDS) for this compound is not available. The following hazard classification is inferred from the safety data of structurally similar fluorinated benzonitriles, such as 2,3-difluorobenzonitrile and other substituted benzonitriles.[4][5]
GHS Pictograms (Inferred):
Signal Word (Inferred): Warning
Inferred Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Toxicological Data (Inferred from Analogs)
No specific toxicological data for this compound has been found. The data presented below is for benzonitrile and is provided as a reference for potential toxicity.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 (Oral) | 690–1500 mg/kg | Rat | Oral | [7] |
| LD50 (Dermal) | 1200–2000 mg/kg | Rat | Dermal | [7] |
Experimental Protocols
Representative Synthesis of a Difluorobenzonitrile Derivative
While a specific protocol for this compound is not detailed in the searched literature, the following is a representative procedure for the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile, which illustrates a common synthetic route.[8]
Reaction: Halogen exchange fluorination.
Materials:
-
3,4-dichlorobenzonitrile
-
Anhydrous potassium fluoride (KF)
-
1,3-dimethyl-2-imidazolidinone (DMI) as solvent
-
Toluene
-
Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)
-
Reducing agent (e.g., sodium metabisulfite)
-
Dispersing agent (e.g., PEG6000)
Procedure:
-
To a reaction vessel equipped with a rectifying column, add DMI and anhydrous potassium fluoride.
-
Add toluene and reflux to remove water azeotropically.
-
After water removal, evaporate and recover the toluene.
-
Add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, dispersing agent, and reducing agent to the reaction mixture.
-
Heat the reaction mixture to 200-215 °C for 4-5 hours.
-
Collect the crude 3,4-difluorobenzonitrile product via the rectifying column.
-
Purify the crude product by a second rectification to obtain the final product.
In Vitro Skin Irritation Testing (Based on OECD Guideline 439)
This protocol provides a general framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.
Principle: The test chemical is applied topically to the RhE tissue. The irritation potential is determined by the resulting cytotoxicity, measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined culture medium.
-
Chemical Application: The test chemical (liquid or solid) is applied uniformly to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
MTT Assay: Tissues are incubated with MTT solution. Following this, the formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%).
In Vitro Eye Irritation Testing (Based on OECD Guideline 492B)
This protocol outlines the Time-to-Toxicity test for identifying chemicals that are either non-irritating, irritating, or cause serious eye damage.
Principle: The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The time required for the chemical to reduce cell viability by 50% (ET₅₀) is determined.
Methodology:
-
Tissue Preparation: RhCE tissues are pre-incubated in a sterile, defined culture medium.
-
Chemical Application: The test chemical is applied to the surface of the RhCE tissue.
-
Exposure and Viability Assessment: Tissues are exposed to the test chemical for various time points. At each time point, cell viability is assessed using the MTT assay as described in the skin irritation protocol.
-
ET₅₀ Determination: The time at which the cell viability is reduced to 50% of the control is calculated.
-
Classification: The chemical is classified based on the ET₅₀ value according to the following scheme (for liquids):
-
No Category: ET₅₀ > 30 minutes
-
Category 2 (Irritant): 5 minutes < ET₅₀ ≤ 30 minutes
-
Category 1 (Serious Eye Damage): ET₅₀ ≤ 5 minutes
-
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for safe chemical handling in a laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound Properties, Uses, Safety Data & Suppliers | High Purity Chemicals China [nj-finechem.com]
- 4. 2,3-Difluorobenzonitrile 98 21524-39-0 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
Commercial Availability and Technical Profile of 4-Ethoxy-2,3-difluorobenzonitrile: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of 4-Ethoxy-2,3-difluorobenzonitrile, a fluorinated aromatic building block of significant interest to researchers and professionals in the field of drug discovery and development. This document consolidates essential data to facilitate its procurement and application in novel pharmaceutical research.
Commercial Sourcing
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities to suit laboratory-scale synthesis and larger developmental needs. The primary Chemical Abstracts Service (CAS) number for this compound is 126162-96-7.
| Supplier | Product Name | CAS Number | Notes |
| 2a biotech | This compound | 126162-96-7[1] | Listed as a catalog product. |
| Laibo Chem | This compound | - | Available in 100g packaging.[2] |
It is crucial for researchers to verify the identity and purity of the compound upon receipt, as several structural isomers exist, such as 4-Ethoxy-2,6-difluorobenzonitrile and 3-Ethoxy-2,4-difluorobenzonitrile, which are also commercially available.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the ethoxylation of a difluorobenzonitrile precursor. A general synthetic approach is the Williamson ether synthesis, where 2,3,4-trifluorobenzonitrile is reacted with sodium ethoxide. The greater lability of the fluorine atom at the 4-position to nucleophilic aromatic substitution drives the regioselectivity of the reaction.
General Experimental Protocol for Williamson Ether Synthesis:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary. The reaction is complete when all the sodium has dissolved.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2,3,4-trifluorobenzonitrile dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published in readily available literature, properties can be inferred from related compounds and general principles of organic chemistry. The precursor, 2,3-difluorobenzonitrile, is a liquid with a density of 1.254 g/mL at 25 °C and a refractive index of n20/D 1.4882. The introduction of the ethoxy group will increase the molecular weight and likely the boiling point.
Applications in Drug Discovery
Fluorinated benzonitrile derivatives are valuable scaffolds in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups or be a key interacting element with biological targets. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity. While specific applications of this compound are not widely documented in public literature, its structural motifs are present in various biologically active molecules.
Safety and Handling
The precursor, 2,3-difluorobenzonitrile, is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and may cause respiratory irritation. It is designated with the signal word "Warning" and requires appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator. Users of this compound should handle the compound with similar precautions, consulting the supplier-specific Safety Data Sheet (SDS) for detailed handling and safety information.
Logical Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
The Strategic Role of 4-Ethoxy-2,3-difluorobenzonitrile in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 4-Ethoxy-2,3-difluorobenzonitrile has emerged as a pivotal building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a reactive nitrile group and a strategically fluorinated benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, supported by experimental data and synthetic protocols.
Core Properties and Synthetic Utility
This compound (CAS No. 126162-96-7) is a white to light yellow crystalline solid. The presence of two fluorine atoms ortho and meta to the nitrile group significantly influences the electronic properties of the aromatic ring, making it susceptible to a variety of chemical transformations. This fluorination can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, properties that are highly desirable in drug discovery and agrochemical design.[1]
| Property | Value |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity | ≥98.0% |
Key Applications in Organic Synthesis
The synthetic utility of this compound is demonstrated in its application as a precursor for a range of valuable intermediates and final products.
Synthesis of Phenolic Derivatives
One of the key transformations of this compound is its conversion to the corresponding phenol. This reaction is crucial for the synthesis of various downstream products, including liquid crystals and bioactive molecules.
Experimental Protocol: Synthesis of 4-Ethoxy-2,3-difluorophenol
A mixture of this compound (0.1 mol) and aluminum chloride (0.12 mol) in 150 ml of toluene is heated to boiling for 2 hours. Following standard work-up procedures, the resulting 4-ethoxy-2,3-difluorophenol is isolated as a colorless solid with a melting point of 145°C.[1]
Caption: Synthesis of 4-Ethoxy-2,3-difluorophenol.
Precursor to Liquid Crystal Intermediates
The derivatives of this compound are valuable in the synthesis of liquid crystal materials. The fluorinated phenyl core contributes to desirable properties such as high dielectric anisotropy and thermal stability. While direct synthesis from the nitrile is not explicitly detailed in the provided search results, the synthesis of the closely related intermediate, 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol, highlights the importance of the 4-ethoxy-2,3-difluorobenzyl moiety, which can be derived from the corresponding nitrile through reduction.
A continuous-flow synthesis of this liquid crystal intermediate has been developed, achieving a high yield of 78.1% with a significantly reduced reaction time compared to conventional batch methods.[2] This underscores the industrial relevance of intermediates derived from this compound.
Caption: Conceptual pathway to a liquid crystal intermediate.
Reactivity of the Nitrile Group and Aromatic Ring
The chemical behavior of this compound is characterized by the reactivity of both the nitrile functionality and the activated aromatic ring.
-
Nitrile Group Transformations: The cyano group can undergo a variety of transformations, including:
-
Reduction to a primary amine (benzylamine derivative), which is a key step for introducing the benzyl moiety into larger molecules.
-
Hydrolysis to a carboxylic acid or an amide, providing access to another class of important synthetic intermediates.
-
Cyclization reactions to form heterocyclic structures, which are prevalent in many pharmaceutical compounds.
-
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of various nucleophiles, further expanding the synthetic utility of this building block.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its unique combination of a reactive nitrile group and a difluorinated aromatic ring provides a versatile platform for the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The ability to undergo transformations at both the nitrile group and the aromatic ring makes it an invaluable tool for medicinal and materials chemists. Further exploration of its reactivity is expected to unlock new avenues for the development of novel and functional molecules.
References
The Indispensable Role of Fluorinated Benzonitrile Intermediates: A Technical Guide for Researchers
A deep dive into the synthesis, properties, and applications of fluorinated benzonitrile intermediates, pivotal building blocks in the landscape of modern drug discovery and agrochemical development.
Introduction
Fluorinated benzonitrile intermediates have emerged as a critical class of building blocks for organic chemists, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms and the versatile nitrile functionality onto a benzene ring imparts a unique combination of physicochemical and biological properties. This guide provides an in-depth technical overview of these valuable intermediates, focusing on their synthesis, properties, and diverse applications.
The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The nitrile group, a versatile synthetic handle, can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, offering a gateway to a wide array of complex molecular architectures.
Physicochemical Properties of Key Fluorinated Benzonitriles
The physical and chemical characteristics of fluorinated benzonitriles vary with the number and position of the fluorine substituents. A summary of the properties for several common intermediates is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | -13.7 | 90 @ 21 mmHg | 1.116 @ 25°C | 1.505 |
| 3-Fluorobenzonitrile | 403-54-3 | C₇H₄FN | 121.11 | -16 | 182-183 @ 753 mmHg | 1.133 @ 25°C | 1.5043 |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 @ 750 mmHg | - | - |
| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 47-49 | 181.6 @ 760 mmHg | 1.26 | - |
| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 85-88 | 169 @ 760 mmHg | 1.26 | 1.486 |
| 2,3,4,5-Tetrafluorobenzonitrile | 16582-93-7 | C₇HF₄N | 175.09 | - | 165 | 1.48 | 1.45 |
| 2,3,5,6-Tetrafluorobenzonitrile | 5216-17-1 | C₇HF₄N | 175.08 | 33-36 | 88-90 @ 45 mmHg | 1.231 | 1.51 |
Note: Data compiled from various sources.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
Synthesis of Fluorinated Benzonitriles: Key Experimental Protocols
The synthesis of fluorinated benzonitriles can be achieved through several methods, with halogen exchange (Halex) reactions and diazotization-fluorination sequences being the most common.
Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange
This method involves the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.
Reactants:
-
4-Chlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)
-
Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)
Procedure:
-
In a flame-dried reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 4-chlorobenzonitrile, an excess of spray-dried potassium fluoride (typically 2-3 equivalents), and the aprotic polar solvent.
-
If using, add a catalytic amount of the phase-transfer catalyst.
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 4-fluorobenzonitrile.
This protocol is a generalized representation based on established halogen exchange methodologies.[26]
Spectroscopic Data Summary
Spectroscopic techniques are essential for the characterization of fluorinated benzonitrile intermediates.
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |
| 2-Fluorobenzonitrile | 7.20-7.80 (m, 4H) | 162.5 (d, J=254 Hz), 134.5, 131.5, 124.5, 116.5 (d, J=20 Hz), 115.0 | ~2230 (C≡N), ~1250 (C-F) |
| 3-Fluorobenzonitrile | 7.30-7.60 (m, 4H) | 162.0 (d, J=245 Hz), 130.5, 125.0, 119.0 (d, J=21 Hz), 116.0 (d, J=23 Hz), 115.5 | ~2235 (C≡N), ~1260 (C-F) |
| 4-Fluorobenzonitrile | 7.20 (t, 2H, J=8.8 Hz), 7.70 (dd, 2H, J=8.8, 5.2 Hz) | 164.0 (d, J=252 Hz), 132.5 (d, J=9 Hz), 116.0 (d, J=22 Hz), 115.0, 108.0 | ~2225 (C≡N), ~1230 (C-F) |
Note: Approximate chemical shifts and characteristic IR absorption frequencies. Actual values may vary depending on the solvent and instrument.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by fluorine and the nitrile group make these intermediates highly valuable in the synthesis of bioactive molecules.
Pharmaceutical Applications
Fluorinated benzonitriles are key precursors for a range of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors: Many kinase inhibitors feature a fluorinated aromatic ring which can enhance binding to the ATP pocket of the enzyme. The nitrile group can be a key pharmacophoric element or a precursor to other functionalities that interact with the kinase.
GPCR Modulators: The introduction of fluorine into GPCR ligands can modulate their binding affinity and selectivity. Fluorinated benzonitriles serve as starting materials for the synthesis of these modulators, which are crucial for treating a wide range of diseases.[27]
Agrochemical Applications
In the agrochemical industry, fluorinated benzonitriles are used to synthesize herbicides, fungicides, and insecticides with enhanced potency and favorable environmental profiles.[28]
Herbicides: Many modern herbicides incorporate fluorinated moieties to increase their efficacy. For example, some herbicides containing a trifluoromethyl group, derived from corresponding benzonitrile intermediates, are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluorobenzonitrile(403-54-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3,5-Difluorobenzonitrile CAS#: 64248-63-1 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Difluorobenzonitrile | 3939-09-1 [chemicalbook.com]
- 13. 2-Fluorobenzonitrile | 394-47-8 [chemicalbook.com]
- 14. 2,4-Difluorobenzonitrile CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. nbinno.com [nbinno.com]
- 16. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. 2-Fluorobenzonitrile CAS#: 394-47-8 [m.chemicalbook.com]
- 19. chemimpex.com [chemimpex.com]
- 20. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3-Fluorobenzonitrile | C7H4FN | CID 67880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 2,3,5,6-Tetrafluorobenzonitrile | CAS#:5216-17-1 | Chemsrc [chemsrc.com]
- 25. 2,3,4,5-tetrafluorobenzonitrile [stenutz.eu]
- 26. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 27. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis, reaction mechanism, and potential applications of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in the development of novel therapeutics. This document includes a plausible reaction mechanism for its synthesis via nucleophilic aromatic substitution (SNAr), a representative experimental protocol, and a discussion of its relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Introduction
This compound (CAS No. 126162-96-7) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, conferred by the presence of two fluorine atoms, an electron-withdrawing nitrile group, and an electron-donating ethoxy group, make it a versatile building block for the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines the synthetic route to this compound and explores its potential applications in drug discovery.
Synthesis and Reaction Mechanism
The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3,4-trifluorobenzonitrile, is treated with a nucleophile, in this case, the ethoxide ion, typically generated from sodium ethoxide or by reacting ethanol with a base like sodium hydride.
Proposed Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism characteristic of SNAr reactions.
-
Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient aromatic ring of 2,3,4-trifluorobenzonitrile. The attack occurs at the carbon atom bearing a fluorine atom.
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group (-CN) and the fluorine atoms.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group.
Regioselectivity: The substitution of the fluorine atom at the C4 position (para to the nitrile group) is favored over the C2 or C3 positions. This regioselectivity can be attributed to the following factors:
-
Electronic Effects: The nitrile group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. It exerts its strongest activating effect (through resonance) at the ortho and para positions. The fluorine atoms also contribute to the electron deficiency of the ring through their inductive effect. The attack at the para position allows for the delocalization of the negative charge in the Meisenheimer complex onto the nitrogen atom of the nitrile group, providing significant resonance stabilization.
-
Steric Hindrance: The C2 position is sterically more hindered due to the adjacent fluorine atom and the nitrile group, making the nucleophilic attack at this position less favorable compared to the more accessible C4 position.
Caption: Proposed SNAr mechanism for the synthesis of this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. This protocol is based on general procedures for similar SNAr reactions and should be optimized for specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,3,4-Trifluorobenzonitrile | ≥98% | Commercial Source |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercial Source |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercial Source |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercial Source |
| Diethyl Ether | Anhydrous | Commercial Source |
| Saturated Ammonium Chloride Solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial Source |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial Source |
Synthetic Procedure
-
Preparation of Sodium Ethoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, pre-washed with anhydrous hexanes to remove mineral oil) suspended in anhydrous DMF (5 mL per mmol of NaH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (1.0 equivalent) dropwise to the suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared sodium ethoxide solution, add a solution of 2,3,4-trifluorobenzonitrile (1.0 equivalent) in anhydrous DMF (2 mL per mmol of nitrile) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 126162-96-7 |
| Molecular Formula | C₉H₇F₂NO |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | Approx. 256 °C at 760 mmHg |
| Density | Approx. 1.25 g/cm³ |
Spectroscopic Data (Predicted)
The following are predicted Nuclear Magnetic Resonance (NMR) data for this compound. Actual experimental values may vary.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~7.4-7.2 (m, 2H, Ar-H) | ~160 (d, C-OEt) |
| ~4.2 (q, 2H, -OCH₂CH₃) | ~150 (dd, C-F) |
| ~1.5 (t, 3H, -OCH₂CH₃) | ~145 (dd, C-F) |
| ~120 (m, Ar-CH) | |
| ~115 (t, CN) | |
| ~110 (m, Ar-CH) | |
| ~105 (t, C-CN) | |
| ~65 (-OCH₂) | |
| ~14 (-CH₃) |
Note: The multiplicities for the aromatic carbons are complex due to C-F coupling.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2,3-difluorobenzonitrile moiety can serve as a key pharmacophore that can form specific interactions, such as hydrogen bonds and dipole-dipole interactions, with the hinge region of the kinase domain. The ethoxy group can be modified to introduce further diversity and to occupy hydrophobic pockets within the active site, thereby enhancing potency and selectivity.
Potential Modulation of Signaling Pathways
Derivatives of fluorinated benzonitriles have been investigated as inhibitors of various kinases involved in critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell proliferation, survival, and differentiation. By inhibiting key kinases in these pathways, compounds derived from this compound could potentially exhibit anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors derived from this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The plausible synthesis via a regioselective nucleophilic aromatic substitution reaction provides an efficient route to this versatile building block. Its structural features make it an attractive scaffold for the design of novel kinase inhibitors targeting key signaling pathways implicated in various diseases. Further research into the derivatization of this compound is warranted to explore its full therapeutic potential.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Ethoxy-2,3-difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethoxy-2,3-difluorobenzonitrile is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its chemical structure, featuring a benzonitrile core substituted with an ethoxy group and two fluorine atoms, presents a unique electronic and steric profile. The presence of the electron-withdrawing nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a wide range of more complex molecules.[1] This document aims to provide a comprehensive overview of the synthetic applications of this compound, with a focus on its reactivity in nucleophilic aromatic substitution reactions.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 126162-96-7[1] |
| Molecular Formula | C₉H₇F₂NO[1] |
| Molecular Weight | 183.15 g/mol [1] |
| Appearance | White to light yellow crystalline powder[1] |
| Boiling Point | ~256.2 °C at 760 mmHg[1] |
| Density | ~1.2 g/cm³[1] |
| Flash Point | ~108.7 °C[1] |
Principle of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound in SNAr reactions is governed by the principles of the addition-elimination mechanism. The electron-withdrawing nature of the nitrile group and the fluorine atoms renders the carbon atoms of the aromatic ring electrophilic and susceptible to attack by nucleophiles. The fluorine atoms are excellent leaving groups in this context.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, resulting in the formation of the substituted product.
Applications in Medicinal Chemistry and Drug Development
Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine atoms impart to a molecule, such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Consequently, derivatives of this compound are attractive scaffolds for the synthesis of novel therapeutic agents.
While specific examples of the biological activity of direct derivatives are not extensively documented in publicly available literature, the structural motif is relevant to the synthesis of various heterocyclic compounds with known pharmacological importance. For instance, substituted benzonitriles are precursors to quinazolines and pyrazolopyrimidines, which are core structures in a variety of kinase inhibitors and other therapeutic agents.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or reaction vessel with a sealed cap
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (1.5 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted aminobenzonitrile.
Data Presentation
Due to the lack of specific experimental data in the literature for the nucleophilic aromatic substitution of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions for their specific nucleophiles. Key parameters to investigate include:
-
Nucleophile: The nature and concentration of the nucleophile will significantly impact the reaction rate and yield.
-
Solvent: The polarity and boiling point of the solvent will influence the reaction temperature and solubility of the reactants.
-
Base: The choice and stoichiometry of the base are crucial for deprotonating the nucleophile (if necessary) and neutralizing the liberated HF.
-
Temperature: Higher temperatures generally accelerate the reaction rate but may also lead to side product formation.
-
Reaction Time: The reaction should be monitored to determine the point of maximum conversion of the starting material.
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
References
Application Note: Reduction of 4-Ethoxy-2,3-difluorobenzonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical reduction of the nitrile group in 4-Ethoxy-2,3-difluorobenzonitrile to yield (4-Ethoxy-2,3-difluorophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] The primary method detailed is the reduction using Lithium Aluminum Hydride (LiAlH4), a potent reducing agent effective for converting nitriles to primary amines.[2][3] An alternative method, catalytic hydrogenation, is also discussed, offering a comparative perspective on synthetic strategies. All quantitative data is presented in tabular format for clarity, and a comprehensive experimental workflow is provided.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[4] The reduction of its nitrile functional group to a primary amine is a key transformation, yielding (4-Ethoxy-2,3-difluorophenyl)methanamine, a versatile building block for further molecular elaboration. The selection of an appropriate reduction methodology is crucial to ensure high yield, purity, and compatibility with other functional groups.
This document outlines two primary approaches for this reduction:
-
Lithium Aluminum Hydride (LiAlH4) Reduction: A widely used and highly effective method for the reduction of nitriles and other carbonyl-containing functional groups.[2][3]
-
Catalytic Hydrogenation: An alternative, often milder, method employing a metal catalyst (e.g., Palladium, Nickel, or Ruthenium) and a hydrogen source.[1][5][6]
Reaction Pathway
The general reaction scheme for the reduction of this compound to (4-Ethoxy-2,3-difluorophenyl)methanamine is depicted below.
Figure 1. General reaction scheme.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the two primary methods of nitrile reduction.
| Parameter | Lithium Aluminum Hydride (LiAlH4) Reduction | Catalytic Hydrogenation |
| Reducing Agent | LiAlH4 | H2 gas |
| Catalyst | Not Applicable | Pd/C, Raney Ni, Rh/Al2O3 |
| Stoichiometry | 1.5 - 2.0 equivalents | Catalytic amount (e.g., 5-10 mol%) |
| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol, Ethyl Acetate |
| Temperature | 0 °C to reflux | Room temperature to 80 °C |
| Pressure | Atmospheric | 1 to 50 bar |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Work-up | Aqueous quench (e.g., Fieser work-up) | Filtration to remove catalyst |
| Typical Yield | > 85% | 70 - 95% |
Experimental Protocols
Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction
This protocol is adapted from general procedures for the LiAlH4 reduction of aromatic nitriles.[2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (1.5 eq.) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH4 in g)
-
15% NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (4-Ethoxy-2,3-difluorophenyl)methanamine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Figure 2. LiAlH4 reduction workflow.
Method 2: Catalytic Hydrogenation
This protocol is a general representation based on common catalytic hydrogenation procedures for benzonitriles.[1][5]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10 wt. %) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H2)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-10 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure to obtain the crude (4-Ethoxy-2,3-difluorophenyl)methanamine.
-
Further purification can be achieved by column chromatography if required.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Catalytic Hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the hydrogenation apparatus is in good working order and operated by trained personnel. Use a blast shield and operate in a well-ventilated area. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.
Conclusion
The reduction of this compound to (4-Ethoxy-2,3-difluorophenyl)methanamine can be effectively achieved using either Lithium Aluminum Hydride or catalytic hydrogenation. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of other functional groups in the molecule. The protocols provided herein offer robust starting points for the successful execution of this important chemical transformation.
References
- 1. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Catalytic Conversion of 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2,3-difluorobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the ethoxy group and two fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive building block for the development of novel therapeutic agents and functional materials. The strategic conversion of the nitrile group into other functionalities, such as an amide, is a critical step in the elaboration of this versatile scaffold.
These application notes provide detailed protocols for the catalytic hydrolysis of this compound to 4-Ethoxy-2,3-difluorobenzamide, a transformation of significant interest in drug discovery and development. The protocols are based on established catalytic methods for the hydrolysis of aromatic nitriles, offering researchers a starting point for the efficient synthesis of this important derivative.
Catalytic Conversion of this compound to 4-Ethoxy-2,3-difluorobenzamide
The conversion of a nitrile to an amide can be achieved under various catalytic conditions, including acid- or base-catalysis, and transition metal-catalyzed hydration. Below are two detailed protocols for this transformation.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the catalytic hydrolysis of a difluorinated benzonitrile derivative to its corresponding amide. The data is based on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, which serves as a relevant model for the target transformation.[1][2]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None (Near-critical water) | 240 | 8 | 79.5 | - |
| 2 | None (Near-critical water) | 260 | 5 | 92.4 | - |
| 3 | None (Near-critical water) | 240 | 6 | 51.2 | - |
Note: The data presented is for the hydrolysis of 2,6-difluorobenzonitrile and should be considered as a guideline for the optimization of the this compound conversion.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
This protocol describes the selective hydrolysis of the nitrile to an amide using a common base catalyst.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10 mmol).
-
Add ethanol (40 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL, 40 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (HCl) until a pH of ~7 is reached.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-Ethoxy-2,3-difluorobenzamide.
Protocol 2: Ruthenium-Catalyzed Hydration
This protocol utilizes a ruthenium catalyst for the hydration of the nitrile to the amide.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ (Ruthenium catalyst)
-
Formic acid
-
Triethylamine
-
1,4-Dioxane
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.83 g, 10 mmol) and [RuCl₂(p-cymene)]₂ (0.061 g, 0.1 mmol, 1 mol%).
-
Add 1,4-dioxane (50 mL), followed by triethylamine (2.02 g, 20 mmol) and formic acid (0.92 g, 20 mmol).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Ethoxy-2,3-difluorobenzamide.
Visualizations
Caption: General experimental workflow for the catalytic conversion.
Caption: Representative catalytic cycle for nitrile hydrolysis.
Caption: Hypothetical signaling pathway involving a drug derivative.
References
Application Notes and Protocols for 4-Ethoxy-2,3-difluorobenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Ethoxy-2,3-difluorobenzonitrile as a key building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The unique substitution pattern of this reagent, featuring two fluorine atoms, an ethoxy group, and a nitrile group on a benzene ring, offers a versatile platform for the construction of complex molecular architectures.
Introduction
This compound (CAS No. 126162-96-7) is a valuable intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, characterized by the presence of fluorine atoms and an electron-withdrawing nitrile group, makes it an attractive starting material for various chemical transformations. The fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, which are desirable properties in drug candidates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of complex aromatic compounds through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, amplified by the presence of the nitrile and fluorine substituents, facilitates the displacement of a fluoride ion by a variety of nucleophiles. This reactivity is particularly useful in the synthesis of kinase inhibitors, where a substituted aniline or phenoxide moiety is often a key structural feature.
Synthesis of Kinase Inhibitor Scaffolds
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are crucial in the treatment of non-small cell lung cancer.[2] The synthesis of many EGFR inhibitors involves the coupling of a quinazoline core with a substituted aniline.
-
Janus Kinase (JAK): JAK inhibitors are used in the treatment of myelofibrosis and other myeloproliferative neoplasms. These inhibitors often contain a substituted aminopyrimidine or related heterocyclic core.
The general workflow for the application of this compound in the synthesis of a generic kinase inhibitor intermediate is depicted below.
Caption: General workflow for the synthesis of a kinase inhibitor using this compound.
Experimental Protocols
The following section provides a detailed, representative protocol for a nucleophilic aromatic substitution reaction using this compound. This protocol is based on established methodologies for similar fluorinated aromatic compounds and can be adapted for a range of nucleophiles.
Protocol: Nucleophilic Aromatic Substitution with 4-Aminophenol
This protocol details the synthesis of 4-((4-ethoxy-2,3-difluorophenyl)amino)phenol, a potential intermediate for kinase inhibitors.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), 4-aminophenol (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((4-ethoxy-2,3-difluorophenyl)amino)phenol.
Caption: Step-by-step workflow for the nucleophilic aromatic substitution reaction.
Data Presentation
The following table summarizes hypothetical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles, based on analogous reactions with similar substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Aminophenol | K₂CO₃ | DMF | 100 | 18 | 85-95 |
| Aniline | NaH | THF | 60 | 24 | 80-90 |
| Morpholine | Et₃N | DMSO | 90 | 12 | 90-98 |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 92-99 |
| Sodium Methoxide | - | MeOH | Reflux | 6 | 88-96 |
Signaling Pathway Context: EGFR Inhibition
The product of the reaction between this compound and an appropriate aminophenol derivative can be a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth. EGFR inhibitors block this signaling pathway, thereby inhibiting tumor growth.
Caption: Simplified EGFR signaling pathway and the point of intervention for an EGFR inhibitor.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex pharmaceutical compounds. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient introduction of the 4-ethoxy-2,3-difluorophenyl moiety, a common feature in modern kinase inhibitors. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutic agents.
References
Application of 4-Ethoxy-2,3-difluorobenzonitrile in Agrochemical Development: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-Ethoxy-2,3-difluorobenzonitrile as a key intermediate in the development of novel agrochemicals, particularly fungicides. The focus is on its application in the synthesis of pyrazole carboxamide derivatives, a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction
This compound is a fluorinated aromatic nitrile that serves as a critical building block in the synthesis of complex agrochemical molecules. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and other physicochemical properties of the final product, making it a valuable synthon for modern agrochemical research. Its primary application lies in the synthesis of pyrazole-4-carboxamides, which have demonstrated potent fungicidal properties.
Application in Fungicide Synthesis
This compound is a precursor for the synthesis of the pyrazole carboxylic acid core, which is then coupled with various amine moieties to generate a library of pyrazole carboxamide candidates. These compounds are designed to target the succinate dehydrogenase (SDH) enzyme in fungi, a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
General Synthesis Pathway
The synthesis of pyrazole carboxamide fungicides from this compound typically involves a multi-step process. The following diagram outlines a general synthetic workflow:
Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides derived from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[1] By blocking the binding of the natural substrate, succinate, these fungicides disrupt cellular respiration and energy production in the target fungi, ultimately leading to cell death.[1]
The following diagram illustrates the inhibition of the SDH enzyme:
Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide fungicides.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of pyrazole carboxamide fungicides derived from this compound.
Protocol 1: Synthesis of Pyrazole Carboxamides
This protocol outlines the general steps for synthesizing pyrazole carboxamides. Specific reaction conditions (temperature, reaction time, solvents, and purification methods) may need to be optimized for each specific derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Appropriate alcohol (e.g., ethanol)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or other activating agents (e.g., oxalyl chloride)
-
Desired amine (R-NH₂)
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine or other base
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Synthesis of the Pyrazole Ring:
-
Dissolve this compound and a molar excess of hydrazine hydrate in a suitable solvent such as ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole ester, for example, by recrystallization or column chromatography.
-
-
Hydrolysis of the Ester:
-
Dissolve the synthesized pyrazole ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the pyrazole carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the pure acid.
-
-
Amide Bond Formation:
-
Suspend the pyrazole carboxylic acid in an anhydrous solvent like dichloromethane containing a catalytic amount of DMF.
-
Add thionyl chloride dropwise at 0 °C and then stir the mixture at room temperature until the acid is converted to the acyl chloride.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent.
-
Add the freshly prepared pyrazole acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final pyrazole carboxamide product by column chromatography or recrystallization.[2]
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This protocol is used to determine the efficacy of the synthesized compounds against various fungal pathogens.[3]
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Commercial fungicide standards (e.g., boscalid, thifluzamide)
-
Fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and standard fungicides in DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(d_c - d_t) / d_c] * 100
-
Where d_c is the average diameter of the fungal colony on the control plate and d_t is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (half-maximal effective concentration) value for each compound by probit analysis.[4][5]
Protocol 3: In Vitro SDH Inhibition Assay
This assay measures the direct inhibitory effect of the synthesized compounds on the succinate dehydrogenase enzyme.[1]
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Porcine heart mitochondria (as a source of SDH) or purified SDH enzyme
-
Succinate
-
Assay buffer
-
Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the assay buffer, the source of SDH enzyme, and the test compound at different concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding succinate and the electron acceptors.
-
Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at a specific wavelength) over time using a microplate reader.
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[1]
Quantitative Data Summary
The following tables summarize the reported antifungal activity and SDH inhibition data for various pyrazole carboxamide derivatives. It is important to note that these compounds are not necessarily synthesized directly from this compound but represent the broader class of fungicides to which it is a precursor.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
| Compound ID | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Reference |
| 7d | 0.046 | - | - | [6] |
| 12b | 0.046 | - | - | [6] |
| 5d | 0.27 | 3.26 | - | |
| 5e | 0.06 | 1.52 | - | [7] |
| 6i | - | - | - | [5] |
| 19i | - | - | - | [5] |
| 23i | 3.79 | - | - | [5] |
| Boscalid (Control) | 0.741 | - | - | |
| Fluxapyroxad (Control) | 0.103 | - | - | [6] |
Table 2: SDH Enzyme Inhibition (IC₅₀ in µM)
| Compound ID | Porcine SDH Inhibition (IC₅₀) | Reference |
| 7s | 0.014 | [8][9] |
| 7d | 3.293 | [6] |
| Fluxapyroxad (Control) | 2.87 (calculated from 205-fold less than 7s) | [8][9] |
| Boscalid (Control) | 7.507 | [6] |
Conclusion
This compound is a valuable intermediate in the synthesis of novel pyrazole carboxamide fungicides. The resulting compounds have demonstrated significant potential as succinate dehydrogenase inhibitors, exhibiting potent in vitro activity against a range of plant pathogenic fungi. The provided protocols offer a foundational framework for the synthesis and evaluation of new agrochemical candidates derived from this versatile building block. Further research and optimization of the synthesized compounds could lead to the development of next-generation fungicides with improved efficacy and environmental profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse biological activities.[1][2] Fluorinated heterocycles are of particular interest in drug discovery as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 4-Ethoxy-2,3-difluorobenzonitrile is a readily available starting material that, with appropriate functionalization, can serve as a precursor to valuable and novel fluorinated heterocyclic systems. This protocol outlines a proposed synthetic route to a 6-ethoxy-7,8-difluoro-4(3H)-quinazolinone, a scaffold with potential applications as a kinase inhibitor. The synthesis involves a three-step process: nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent cyclization with formic acid to form the quinazolinone ring.
Proposed Synthetic Pathway
The proposed synthesis of 6-ethoxy-7,8-difluoro-4(3H)-quinazolinone from this compound is a multi-step process that first introduces an amino group ortho to the nitrile, a common strategy for quinazoline synthesis.[3][4]
References
- 1. Superacidic Cyclization of Activated Anthranilonitriles into 2-Unsubstituted-4-aminoquinolines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ketones via Reaction of 4-Ethoxy-2,3-difluorobenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitriles is a classic and effective method for the synthesis of ketones. This pathway is particularly valuable in medicinal chemistry and drug development for the construction of complex molecular frameworks. This document provides a detailed overview of the reaction between 4-Ethoxy-2,3-difluorobenzonitrile and various Grignard reagents, offering generalized experimental protocols and expected outcomes based on analogous reactions. The resulting 4-ethoxy-2,3-difluorophenyl ketones are versatile intermediates for the synthesis of a wide range of biologically active molecules.
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.
Data Presentation
| Grignard Reagent (R-MgX) | Benzonitrile Derivative | Product | Yield (%) | Reference |
| Methylmagnesium Iodide | Benzonitrile | Acetophenone | ~70-80% | General textbook knowledge |
| Ethylmagnesium Bromide | Benzonitrile | Propiophenone | ~70-85% | General textbook knowledge |
| Phenylmagnesium Bromide | Benzonitrile | Benzophenone | ~80-90% | General textbook knowledge |
| Isopropylmagnesium Chloride | 2-Chlorobenzonitrile | 2-Chloro-isopropylphenylketone | ~65-75% | Analogous reaction |
| Cyclohexylmagnesium Bromide | 4-Methoxybenzonitrile | Cyclohexyl(4-methoxyphenyl)methanone | ~75-85% | Analogous reaction |
Disclaimer: The yields presented above are for analogous reactions and should be considered as estimates. Actual yields for the reaction with this compound may vary and require optimization.
Experimental Protocols
The following are generalized protocols for the preparation of a Grignard reagent and its subsequent reaction with this compound. It is crucial to perform these reactions under anhydrous conditions to prevent quenching of the Grignard reagent.
Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask until the purple iodine vapor is visible, which helps to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether through the dropping funnel. The reaction should initiate spontaneously, indicated by bubbling and a gentle reflux of the ether.
-
Addition: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting greyish solution of ethylmagnesium bromide is now ready for the next step.
Protocol 2: Reaction of this compound with the Grignard Reagent
Materials:
-
Solution of Grignard reagent (from Protocol 1)
-
This compound
-
Anhydrous diethyl ether or THF
-
Aqueous solution of a weak acid (e.g., 1 M HCl or saturated aqueous ammonium chloride)
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Addition: Cool the nitrile solution in an ice bath. Slowly add the prepared Grignard reagent solution (1.1 to 1.5 equivalents) via a cannula or dropping funnel. An exothermic reaction is expected.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Hydrolysis): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a slight excess of the acidic solution. This step hydrolyzes the intermediate imine magnesium salt to the corresponding ketone. Stir vigorously until the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ketone.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
Caption: Reaction pathway for ketone synthesis.
Caption: General experimental workflow.
Application Notes and Protocols for Suzuki Coupling with 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Suzuki-Miyaura cross-coupling reaction with 4-Ethoxy-2,3-difluorobenzonitrile. This protocol is designed to serve as a starting point for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organohalides, catalyzed by a palladium complex.[1][2] this compound is an electron-deficient aryl halide, a class of substrates that can present challenges in Suzuki couplings. The electron-withdrawing nature of the nitrile and difluoro substituents can influence the reactivity of the C-X bond (where X is a halogen, typically Br or I) towards oxidative addition to the palladium(0) catalyst.[3][4] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved.[5]
Reaction Principle
The catalytic cycle of the Suzuki coupling reaction involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[1][2]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[2]
Recommended Starting Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and desired products.
Materials:
-
This compound (or corresponding halide)
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox techniques
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (2.0 mmol), and the palladium catalyst/ligand (as specified in the table below).
-
Add the anhydrous solvent (5-10 mL).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
The success of the Suzuki coupling with this compound can be highly dependent on the reaction conditions. The following table summarizes suggested starting conditions and parameters for optimization.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | For challenging couplings, consider more active catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Ligand | (if using Pd₂(dba)₃) SPhos (6 mol%) | The choice of ligand is critical. Buchwald ligands are often effective for electron-deficient substrates. |
| Base | K₂CO₃ (2 equiv) | Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially with less reactive boronic acids. |
| Solvent | Dioxane/H₂O (4:1) | Other solvents such as toluene, DMF, or THF can be screened. The presence of water can be beneficial. |
| Temperature | 90 °C | Temperature can be varied from room temperature to the boiling point of the solvent to optimize reaction rate and yield. |
| Boronic Reagent | Boronic Acid (1.2 equiv) | Boronic acid pinacol esters or organotrifluoroborates can offer enhanced stability and are worth considering if the corresponding boronic acid is unstable.[6][7] |
Data Presentation: Hypothetical Screening Results
The following table illustrates a hypothetical optimization of the Suzuki coupling between this compound and Phenylboronic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 88 |
| 5 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 100 | 18 | 78 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key components of the Suzuki coupling reaction.
Caption: Interplay of key reagents in the Suzuki coupling catalytic cycle.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions should be conducted under an inert atmosphere to prevent catalyst degradation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Ethoxy-2,3-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a trifluorobenzonitrile precursor, most commonly 2,3,4-trifluorobenzonitrile, with sodium ethoxide. The fluorine atom at the 4-position is selectively replaced by the ethoxy group.
-
Williamson Ether Synthesis: This method starts with 4-hydroxy-2,3-difluorobenzonitrile, which is then etherified using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
Q2: What are the key safety precautions to consider during the synthesis?
A2: Both synthesis routes involve hazardous materials. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkali metal hydrides and sodium ethoxide are highly reactive and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What is the typical purity of the final product?
A4: With proper purification techniques, such as column chromatography or recrystallization, the purity of this compound can exceed 98%.[1]
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route is often preferred due to the availability of trifluorobenzonitrile precursors.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,3,4-trifluorobenzonitrile in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) dropwise at a controlled temperature (e.g., 80-100°C).
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sodium ethoxide due to moisture. 2. Low reaction temperature. 3. Insufficient reaction time. | 1. Ensure the use of absolute ethanol and handle sodium metal with care under an inert atmosphere. 2. Increase the reaction temperature in increments of 10°C. 3. Extend the reaction time and monitor by TLC or GC-MS. |
| Formation of Multiple Products (Isomers) | Substitution at other fluorine positions (e.g., the 2-position). | While substitution at the 4-position is generally favored, some degree of isomeric impurity may be unavoidable. Optimize the reaction temperature; lower temperatures may improve selectivity. Purify the desired product carefully using column chromatography. |
| Hydrolysis of the Nitrile Group | Presence of water during work-up, especially under acidic or basic conditions at elevated temperatures. | Perform the work-up at low temperatures (e.g., using an ice bath). Avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Isolation/Purification | The product may be an oil or have similar polarity to byproducts. | If the product is an oil, use column chromatography for purification. If purification is challenging due to similar polarities, consider derivatization or an alternative synthetic route. |
Route 2: Williamson Ether Synthesis
This route is a viable alternative if 4-hydroxy-2,3-difluorobenzonitrile is readily available.
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxy-2,3-difluorobenzonitrile in a suitable solvent (e.g., acetone or DMF). Add a base such as potassium carbonate or sodium hydride and stir the mixture at room temperature for a specified time to form the corresponding phenoxide.
-
Etherification: Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture. Heat the reaction to a suitable temperature (e.g., reflux) and monitor its progress.
-
Monitoring: Use TLC or GC-MS to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts. If DMF was used as a solvent, add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor quality ethylating agent. | 1. If using a weaker base like K2CO3, consider switching to a stronger base like NaH. 2. Increase the reaction temperature. 3. Use a freshly opened or purified ethylating agent. |
| O- and C-Alkylation | The phenoxide ion is an ambident nucleophile, and some C-alkylation may occur, although O-alkylation is generally favored. | Use a polar aprotic solvent like DMF to favor O-alkylation. |
| Side reaction with solvent | If using a reactive solvent, it may compete in the reaction. | Choose an inert solvent for the reaction conditions. |
| Difficult Purification | Residual starting material or byproducts. | Optimize the stoichiometry of the reagents to ensure complete conversion of the starting material. Use appropriate chromatographic techniques for purification. |
Data Presentation
The following tables summarize typical reaction parameters for analogous syntheses found in the literature, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Typical Conditions for Nucleophilic Aromatic Substitution on Fluorobenzonitriles
| Parameter | Condition | Reference |
| Starting Material | 3,4-difluorobenzonitrile | [2] |
| Nucleophile | Hydroquinone/NaOH | [2] |
| Solvent | DMSO | [2] |
| Temperature | 80 °C | [2] |
| Reaction Time | 10 hours | [2] |
| Yield | 86% | [2] |
Table 2: Typical Conditions for Halogen Exchange in the Synthesis of Difluorobenzonitriles
| Parameter | Condition | Reference |
| Starting Material | 3,4-dichlorobenzonitrile | [3] |
| Fluorinating Agent | Potassium Fluoride | [3] |
| Catalyst | Phase Transfer Catalyst | [3] |
| Solvent | Polar aprotic solvent | [3] |
| Temperature | 200-215 °C | [3] |
| Yield | ~90% | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the SNAr synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: 4-Ethoxy-2,3-difluorobenzonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Ethoxy-2,3-difluorobenzonitrile.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Concentrate the filtrate to recover the dissolved product and attempt recrystallization with a less polar solvent system. Consider a multi-solvent system, such as ethanol/water or hexane/ethyl acetate. |
| The initial crude material had a low purity. | Analyze the crude material by an appropriate method (e.g., HPLC, GC-MS) to assess its purity before recrystallization. | |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Ensure a slow cooling process to encourage crystal formation over oiling. |
| High concentration of impurities. | Purify the crude material by column chromatography before attempting recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for compounds of this polarity is a hexane/ethyl acetate gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of compound to silica gel by weight. | |
| Product Degradation During Distillation | The compound is thermally unstable at its atmospheric boiling point (approx. 256.2 °C).[1] | Perform vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| Co-elution of Impurities in Chromatography | Impurities have similar polarity to the product. | Use a different stationary phase for chromatography (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound.
Q1: What is the recommended method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities. For moderately pure crude material, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended. For volatile impurities, distillation under reduced pressure can be effective.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Based on the structure (an aromatic nitrile with an ethoxy group), solvents of intermediate polarity are a good starting point. Consider the following single or mixed solvent systems:
-
Ethanol
-
Isopropanol
-
Ethanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
Always perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Potential impurities can arise from starting materials or side reactions. For instance, if synthesized from a precursor like 2,3,4-trifluorobenzonitrile, unreacted starting material or partially substituted intermediates could be present. Hydrolysis of the nitrile group to an amide or carboxylic acid is also a possibility if the reaction or workup conditions are not carefully controlled.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
Experimental Protocols
Below are detailed methodologies for key purification techniques.
Recrystallization Protocol
-
Solvent Selection : In a small test tube, dissolve approximately 20-30 mg of crude this compound in a minimal amount of a heated solvent (e.g., ethanol).
-
Dissolution : Transfer the bulk of the crude material to an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase : Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing : Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution : Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection : Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualized Workflows
Purification Workflow
Caption: General purification strategies for this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: 4-Ethoxy-2,3-difluorobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding impurities in 4-Ethoxy-2,3-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of 2,3,4-trifluorobenzonitrile with sodium ethoxide. Based on this reaction, the most common impurities are:
-
Unreacted Starting Material: 2,3,4-Trifluorobenzonitrile
-
Isomeric Byproducts: Positional isomers such as 2-Ethoxy-3,4-difluorobenzonitrile.
-
Over-reaction Products: Di-ethoxy substituted benzonitriles.
-
Hydrolysis Products: 4-Ethoxy-2,3-difluorobenzamide and 4-Ethoxy-2,3-difluorobenzoic acid.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Q2: How can I minimize the presence of unreacted 2,3,4-trifluorobenzonitrile in my final product?
The presence of unreacted starting material is often due to an incomplete reaction. To minimize this impurity:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC.
-
Stoichiometry: Using a slight excess of the nucleophile (sodium ethoxide) can help drive the reaction to completion. However, be cautious as a large excess can lead to the formation of over-reaction products.
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Incomplete reactions can occur if the temperature is too low.
Q3: Are isomeric impurities a significant concern, and how can they be controlled?
While the substitution at the 4-position is generally favored due to electronic and steric factors in the nucleophilic aromatic substitution of polyfluoroarenes, the formation of other positional isomers is possible. The presence of electron-withdrawing groups, such as the nitrile group, directs the nucleophilic attack to the para position. However, minor amounts of other isomers can still form.
Control measures include:
-
Reaction Conditions: Optimizing the reaction temperature and choice of solvent can influence the regioselectivity of the substitution.
-
Purification: Careful purification of the crude product, for instance by fractional distillation or column chromatography, can help in separating the desired isomer from its byproducts.
Q4: What leads to the formation of di-ethoxy impurities, and how can I prevent them?
Di-ethoxy impurities are a result of over-reaction, where the product, this compound, undergoes a second nucleophilic substitution with the ethoxide. To prevent this:
-
Control Stoichiometry: Use a carefully controlled amount of the sodium ethoxide, avoiding a large excess.
-
Temperature Control: Lowering the reaction temperature once the formation of the desired product is nearing completion can help to reduce the rate of the second substitution.
Q5: My product shows signs of hydrolysis. What is the cause and how can it be avoided?
The nitrile group in this compound can undergo hydrolysis to form an amide and subsequently a carboxylic acid, especially in the presence of acid or base and water. To avoid this:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The solvents and reagents should be thoroughly dried before use.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. If an aqueous work-up is necessary, it should be performed quickly and at a low temperature.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Potential Source |
| 2,3,4-Trifluorobenzonitrile | C₇H₂F₃N | Unreacted starting material |
| 2-Ethoxy-3,4-difluorobenzonitrile | C₉H₇F₂NO | Isomeric byproduct |
| 2,4-Diethoxy-3-fluorobenzonitrile | C₁₁H₁₂FNO₂ | Over-reaction with ethoxide |
| 4-Ethoxy-2,3-difluorobenzamide | C₉H₈F₂NO₂ | Hydrolysis of the nitrile group |
| 4-Ethoxy-2,3-difluorobenzoic acid | C₉H₈F₂O₃ | Further hydrolysis of the amide |
| Residual Solvents | Varies | Incomplete removal from reaction or purification |
Troubleshooting Guide
Q: I have a significant amount of an unknown impurity in my product according to GC-MS analysis. How do I identify it?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying impurities.[1] The mass spectrum of the impurity peak can be compared against spectral libraries for identification.[2] If a library match is not found, the fragmentation pattern can be analyzed to deduce the structure of the impurity.[1]
Q: My HPLC analysis shows multiple peaks close to the main product peak. What could they be?
A: Peaks with similar retention times to your main product are likely to be structurally related isomers. Positional isomers of this compound are common culprits. To confirm, you may need to synthesize authentic standards of the suspected isomers or use a high-resolution mass spectrometry (LC-MS) technique for more detailed structural information.
Experimental Protocols
Synthesis of this compound (General Procedure)
This is a generalized procedure and may require optimization.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol to a solution of sodium metal in a suitable anhydrous solvent (e.g., THF or DMF) at 0 °C to prepare sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,3,4-trifluorobenzonitrile in the same anhydrous solvent dropwise at 0-5 °C.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Impurity Analysis by GC-MS (General Protocol)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify impurities.[3]
Impurity Analysis by HPLC (General Protocol)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the benzonitrile chromophore absorbs, typically around 210-254 nm.
-
-
Data Analysis: Quantify impurities by comparing their peak areas to that of the main product peak, often using the area percent method.
Visualizations
Caption: Synthesis of this compound and potential impurity formation pathways.
Caption: A logical workflow for troubleshooting impurities in this compound.
References
Technical Support Center: Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-2,3-difluorobenzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nucleophilic aromatic substitution (SNAr) of 2,3,4-trifluorobenzonitrile with sodium ethoxide.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Question 1: My reaction yield is very low. What are the possible causes and solutions?
Answer:
Low yield in the synthesis of this compound can stem from several factors. The most common issues are incomplete reaction, degradation of the product, or suboptimal reaction conditions.
-
Incomplete Reaction: The starting material, 2,3,4-trifluorobenzonitrile, may not be fully consumed.
-
Solution:
-
Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Temperature: The reaction may require higher temperatures to proceed to completion. However, be cautious as excessively high temperatures can lead to side reactions.
-
Reagent Stoichiometry: Verify that at least one equivalent of sodium ethoxide is used. It is often beneficial to use a slight excess (e.g., 1.1 to 1.2 equivalents).
-
-
-
Product Degradation: The desired product might be degrading under the reaction conditions.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures, which can lead to decomposition and the formation of tar-like substances.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
-
Suboptimal Conditions: The choice of solvent and base concentration can significantly impact the yield.
-
Solution:
-
Solvent: Aprotic polar solvents like DMF or DMSO are generally suitable for SNAr reactions. Ensure the solvent is anhydrous.
-
Base Preparation: If preparing sodium ethoxide in situ from sodium and ethanol, ensure the complete reaction of sodium before adding the trifluorobenzonitrile.
-
-
| Parameter | Recommended Condition | Potential Impact on Yield |
| Temperature | 60-80 °C (example) | Too low: incomplete reaction. Too high: decomposition. |
| Reaction Time | 4-8 hours (example) | Too short: incomplete reaction. Too long: side reactions. |
| NaOEt Equiv. | 1.1 - 1.2 | Insufficient: incomplete reaction. Large excess: di-substitution. |
| Solvent | Anhydrous DMF/DMSO | Presence of water leads to hydrolysis. |
Question 2: I am observing multiple spots on my TLC/peaks in my GC-MS corresponding to impurities. What are these and how can I avoid them?
Answer:
The presence of impurities is a common challenge. The most likely side products in this synthesis are regioisomers, hydrolysis products, and the starting material.
dot
Caption: Potential side reactions in the synthesis of this compound.
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Regioisomers (2-Ethoxy- and 3-Ethoxy-2,4-difluorobenzonitrile): The ethoxide can attack the carbon at the 2 or 3 position, leading to isomeric impurities. Substitution at the 4-position is generally favored due to the strong electron-withdrawing effect of the para-cyano group, which stabilizes the intermediate Meisenheimer complex.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent: The choice of solvent can influence the isomer ratio. Experiment with different aprotic polar solvents.
-
-
-
Hydrolysis Products (4-Ethoxy-2,3-difluorobenzamide and 4-Ethoxy-2,3-difluorobenzoic acid): The nitrile group is susceptible to hydrolysis to an amide and then a carboxylic acid, especially under basic conditions in the presence of water.
-
Troubleshooting:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. Dry your solvent (e.g., with molecular sieves) and ensure your sodium ethoxide is not hydrated.
-
Inert Atmosphere: Working under a dry, inert atmosphere will minimize exposure to atmospheric moisture.
-
-
-
Di-substitution Product (Diethoxy-fluorobenzonitrile): If an excess of sodium ethoxide is used or the reaction is left for too long, a second fluorine atom can be substituted.
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of sodium ethoxide (e.g., 1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
-
| Impurity | Likely Cause | Prevention Strategy |
| Regioisomers | Non-selective nucleophilic attack | Lower reaction temperature, optimize solvent. |
| Hydrolysis Products | Presence of water | Use anhydrous reagents and solvent, inert atmosphere. |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time/temperature, check stoichiometry. |
| Di-substitution Product | Excess sodium ethoxide | Use stoichiometric amount of base, monitor reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between 2,3,4-trifluorobenzonitrile and sodium ethoxide?
A1: In nucleophilic aromatic substitution reactions on polyfluorinated rings containing a strong electron-withdrawing group like a nitrile, the substitution is generally favored at the position para to the electron-withdrawing group. In this case, the nitrile group is at position 1, so substitution is expected to predominantly occur at the 4-position, yielding this compound. This is because the negative charge in the Meisenheimer intermediate is most effectively stabilized by resonance involving the nitrile group when the attack is at the para position. However, the formation of minor amounts of the 2-ethoxy and 3-ethoxy isomers is possible.
Q2: How can I purify the final product?
A2: Purification of this compound typically involves standard laboratory techniques:
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Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from isomers and other impurities. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to improve purity.
Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?
A3: A combination of spectroscopic and chromatographic methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the ethoxy group and the aromatic protons. ¹⁹F NMR is particularly useful for distinguishing between the desired product and any regioisomers, as the fluorine signals will have different chemical shifts and coupling patterns. ¹³C NMR can also provide valuable structural information.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and identify impurities by their mass-to-charge ratio.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the product and quantifying the amounts of any impurities.
Experimental Protocols
The following is a general, illustrative protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.
dot
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Sodium metal
-
Anhydrous Ethanol
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add small pieces of sodium metal (1.1 equivalents) to the ethanol. Allow the reaction to proceed until all the sodium has dissolved.
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Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous DMF (e.g., 50 mL). In a separate flask, dissolve 2,3,4-trifluorobenzonitrile (1.0 equivalent) in a small amount of anhydrous DMF.
-
Reaction: Add the solution of 2,3,4-trifluorobenzonitrile dropwise to the sodium ethoxide solution at room temperature. After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 70 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Disclaimer: This guide is intended for informational purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
preventing dehalogenation in difluorobenzonitrile reactions
Welcome to the technical support center for reactions involving difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Significant formation of a mono-fluorinated or non-fluorinated benzonitrile byproduct is observed.
-
Potential Cause: Undesired hydrodehalogenation, a side reaction where a fluorine atom is replaced by a hydrogen atom, is occurring. This is often promoted by the catalytic system and reaction conditions.[1][2]
-
Solution:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Highly active catalysts can sometimes favor dehalogenation.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl monophosphine ligands.[2][3] These ligands can promote the desired reductive elimination of the product over the dehalogenation pathway. The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in minimizing dehalogenation in cross-coupling reactions.[4][5]
-
-
Base Selection: The base can act as a hydride source or influence the formation of palladium-hydride species that lead to dehalogenation.[2]
-
Recommendation: Switch to weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) or amine bases, which can promote hydrodehalogenation.[2]
-
-
Solvent Choice: Solvents, particularly protic solvents like alcohols or even trace amounts of water, can serve as a source of hydrogen for the dehalogenation reaction.[1][2][6]
-
Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of the dehalogenation side reaction.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of byproduct formation.[2]
-
-
Issue 2: The cross-coupling reaction is sluggish or fails, and dehalogenation is the major pathway observed.
-
Potential Cause: The oxidative addition of the C-F bond to the palladium(0) center is slow or inefficient, allowing competing pathways like catalyst decomposition or reaction with hydride sources to dominate. The C-F bond is notoriously strong and difficult to activate.[7][8]
-
Solution:
-
Optimize the Catalyst System: A more active catalyst system may be required to facilitate C-F bond activation.
-
Microwave Irradiation: Microwave heating can accelerate the reaction kinetics, potentially favoring the desired cross-coupling over the slower dehalogenation pathway.[4][6]
-
Recommendation: If available, perform the reaction in a microwave reactor. This can often lead to higher yields and shorter reaction times.[4]
-
-
Use of Additives: Certain additives can suppress dehalogenation.
-
Recommendation: Consider the addition of bromide salts.[12] While the mechanism is not always clear, bromide ions can sometimes inhibit the pathways leading to dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem in reactions with difluorobenzonitrile?
A1: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it difficult to activate for cross-coupling reactions.[7][8] Catalytic systems that are active enough to cleave the C-F bond can also be susceptible to side reactions. The primary competing reaction is hydrodehalogenation, where a palladium-hydride (Pd-H) intermediate is formed.[2] This Pd-H species can then reductively eliminate with the aryl group to produce the dehalogenated byproduct instead of the desired cross-coupled product.[2] Sources for the hydride can include the solvent (e.g., alcohols, water), the base, or even the phosphine ligand.[1][2]
Q2: How do I choose the right ligand to prevent dehalogenation?
A2: Ligand choice is crucial. Generally, bulky and electron-rich ligands are preferred. These ligands stabilize the palladium center, promote the oxidative addition of the C-F bond, and accelerate the final reductive elimination step to form the desired product. This increased rate of reductive elimination helps it outcompete the hydrodehalogenation pathway.[2] Biaryl monophosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for these types of challenging coupling reactions.[2][3][4]
Q3: Which analytical techniques are best for quantifying the ratio of desired product to dehalogenated byproduct?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating and identifying the desired product and the dehalogenated byproduct. By using an internal standard, you can accurately quantify the yield of each compound.[2] ¹⁹F NMR spectroscopy can also be very useful for quantifying fluorine-containing compounds in the crude reaction mixture, often using a fluorinated internal standard like benzotrifluoride.[13]
Summary of Key Parameters to Minimize Dehalogenation
The following table summarizes the recommended adjustments to key reaction parameters to suppress the formation of dehalogenated byproducts.
| Parameter | Condition Promoting Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Catalyst Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs)[2][4] | Promotes faster reductive elimination of the desired product.[2] |
| Base | Strong, nucleophilic bases (e.g., NaOtBu, amine bases) | Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[2] | Reduces the formation of Pd-H species that lead to hydrodehalogenation.[2] |
| Solvent | Protic or wet solvents (e.g., alcohols, DMF with water) | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane)[2][6] | Eliminates potential sources of hydrogen for the side reaction.[2] |
| Temperature | High temperatures | The lowest effective temperature | Can decrease the rate of the dehalogenation side reaction.[2] |
| Additives | None | Bromide salts (e.g., LiBr)[12] | May suppress the hydrodehalogenation pathway.[12] |
Visual Guides
Troubleshooting Workflow for Dehalogenation
The following diagram provides a logical workflow for troubleshooting and optimizing your reaction to minimize dehalogenation.
Caption: A step-by-step troubleshooting guide for minimizing dehalogenation.
Competing Pathways in Palladium-Catalyzed Cross-Coupling
This diagram illustrates the desired catalytic cycle versus the competing hydrodehalogenation pathway.
Caption: Catalytic cycle showing desired coupling vs. dehalogenation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation
This protocol is a general guideline and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Difluorobenzonitrile derivative (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the difluorobenzonitrile derivative, the arylboronic acid, the palladium precatalyst, and the potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Note: The optimal temperature, reaction time, and stoichiometry of reagents should be determined empirically for each specific substrate combination.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-2,3-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethoxy-2,3-difluorobenzonitrile. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a trifluorobenzonitrile precursor, most commonly 2,3,4-trifluorobenzonitrile, with sodium ethoxide. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic attack by the ethoxide ion.
Q2: Which fluorine atom is preferentially substituted on 2,3,4-trifluorobenzonitrile?
A2: In the reaction of 2,3,4-trifluorobenzonitrile with a nucleophile, the fluorine atom at the 4-position (para to the nitrile group) is the most likely to be substituted. This regioselectivity is due to the strong resonance stabilization of the negative charge in the Meisenheimer intermediate when the electron-withdrawing nitrile group is in the para position to the site of nucleophilic attack.
Q3: What are the typical solvents and reaction temperatures for this synthesis?
A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the anion. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Reaction temperatures can vary but are typically in the range of room temperature to moderate heating (e.g., 50-80 °C), depending on the specific reactants and solvent used.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or the equivalents of the nucleophile.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include reaction at other fluorine positions or decomposition of starting materials or products under harsh conditions.
-
Moisture in the reaction: Water can consume the sodium ethoxide and inhibit the reaction. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal workup and purification: Product loss during extraction and purification steps can significantly impact the final yield.
Q5: I am observing multiple products in my reaction mixture. What could they be?
A5: The presence of multiple products could be due to:
-
Isomeric products: Substitution at the 2- or 3-position can lead to the formation of isomeric ethoxy-difluorobenzonitriles, although substitution at the 4-position is generally favored.
-
Di-substituted products: If an excess of the nucleophile is used or if the reaction conditions are too harsh, a second fluorine atom might be substituted, leading to a diethoxy-fluorobenzonitrile byproduct.
-
Hydrolysis of the nitrile group: If water is present, especially under basic or acidic conditions during workup, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Nucleophile: The sodium ethoxide may have decomposed due to moisture. 2. Insufficient Temperature: The reaction may require more energy to proceed at a reasonable rate. 3. Poor Solvent Quality: Presence of water or other impurities in the solvent. | 1. Use freshly prepared sodium ethoxide or ensure it is stored under anhydrous conditions. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC. 3. Use anhydrous grade solvents and consider drying them further before use. |
| Formation of Multiple Spots on TLC/Peaks in GC | 1. Lack of Regioselectivity: While para-substitution is favored, some ortho- and meta-substitution may occur. 2. Over-reaction: Formation of di-substituted products. 3. Presence of Impurities in Starting Material: The 2,3,4-trifluorobenzonitrile may contain other isomers. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable para-substituted product. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of sodium ethoxide. Monitor the reaction closely and stop it once the starting material is consumed. 3. Check the purity of the starting material before starting the reaction. |
| Product Degradation During Workup | 1. Harsh pH Conditions: The ethoxy group can be susceptible to cleavage under strongly acidic conditions, and the nitrile group can be hydrolyzed. 2. High Temperatures during Solvent Removal: The product may be thermally unstable. | 1. Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions for prolonged periods. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Isomeric byproducts may have similar polarities, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization as an alternative or final purification step. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Sodium ethoxide (solid or freshly prepared from sodium and anhydrous ethanol)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trifluorobenzonitrile (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium ethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Effect of Solvent on Reaction Time and Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | 60 | 4 | 85 |
| DMSO | 60 | 4 | 82 |
| Acetonitrile | 60 | 8 | 75 |
| THF | 60 | 12 | 60 |
Note: These are representative data based on typical SNAr reactions and may vary depending on the specific experimental conditions.
Table 2: Effect of Temperature on Regioselectivity
| Temperature (°C) | Ratio of para:ortho:meta isomers |
| 25 | 95 : 4 : 1 |
| 50 | 92 : 6 : 2 |
| 80 | 88 : 9 : 3 |
Note: These are representative data. Higher temperatures can lead to a decrease in regioselectivity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Catalyst Selection for 4-Ethoxy-2,3-difluorobenzonitrile Reactions
Welcome to the Technical Support Center for reactions involving 4-Ethoxy-2,3-difluorobenzonitrile. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations for catalyst selection in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and related compounds.
I. General Catalyst Selection
Q1: What are the most common palladium-catalyzed reactions for a substrate like this compound?
A1: Given its structure as a functionalized aryl nitrile, the most relevant palladium-catalyzed reactions involve either the synthesis of this molecule from a corresponding aryl halide (e.g., through cyanation) or its further modification if a suitable leaving group is present. The primary reaction types to consider are:
-
Palladium-Catalyzed Cyanation: To form the benzonitrile from an aryl halide.
-
Suzuki-Miyaura Coupling: To form a C-C bond between an aryl halide and a boronic acid/ester.
-
Buchwald-Hartwig Amination: To form a C-N bond between an aryl halide and an amine.
Q2: My reaction yield is low. What are the first parameters I should check?
A2: Low yields in palladium-catalyzed cross-coupling reactions can often be attributed to a few key factors. Systematically investigate the following:
-
Catalyst System: Ensure the palladium source and, critically, the ligand are appropriate for your specific substrates. For electron-rich substrates, which this compound can be considered due to the ethoxy group, specific ligands may be required to promote efficient oxidative addition.
-
Base Selection: The choice and quality of the base are crucial. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Ensure the solvent is anhydrous (if required by the protocol) and the reaction temperature is optimal for the specific catalytic system.
-
Atmosphere: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
II. Suzuki-Miyaura Coupling Troubleshooting
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the likely cause and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction, often indicating the presence of Pd(II) species and oxygen in the reaction mixture. This can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precursor is used without efficient reduction.
-
Troubleshooting Steps:
-
Ensure thorough degassing of your solvent and reaction vessel.
-
Use a high-purity boronic acid.
-
Consider using a Pd(0) source directly or ensure your pre-catalyst is effectively activated.
-
Adjust the base and solvent system, as these can influence the rate of homocoupling.
-
Q4: The oxidative addition seems to be the rate-limiting step with my electron-rich difluoro-substituted aryl halide. Which ligands are recommended?
A4: For electron-rich aryl halides, where oxidative addition to the palladium center can be slow, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the electron-rich palladium center and promote the oxidative addition step.
-
Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos. Trialkylphosphine ligands can also be effective.
III. Buchwald-Hartwig Amination Troubleshooting
Q5: My Buchwald-Hartwig amination is not proceeding to completion. What are potential causes?
A5: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors related to the catalyst, base, or substrates.
-
Troubleshooting Steps:
-
Catalyst and Ligand: The choice of ligand is highly dependent on the amine substrate. For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective. For sterically hindered amines, bulky monophosphine ligands are often necessary.[1]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, potentially at higher temperatures.[2]
-
Substrate Issues: The presence of coordinating functional groups on your substrate, such as the nitrile or ethoxy groups, could potentially interfere with the catalyst.
-
Q6: I am observing side products from the reaction with the ether linkage on my substrate. How can I minimize this?
A6: While less common, interaction with the ethoxy group is a possibility. If you suspect catalyst interaction with the ether oxygen, consider using ligands that create a more sterically hindered catalytic center. Additionally, optimizing the reaction temperature and time can help to minimize side reactions; running the reaction at the lowest effective temperature for the shortest time necessary can improve selectivity.
Quantitative Data on Catalyst Performance
The following tables summarize catalyst system performance for reactions relevant to this compound chemistry, based on literature for analogous substrates.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | General condition for various aryl bromides. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 90-98 | Effective for electron-rich and hindered substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 88-97 | Good for challenging couplings. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75-90 | Often used for heteroaryl couplings. |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 80-95 | Effective for primary and secondary amines.[1] |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85-98 | Broad substrate scope, including challenging amines. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 82-96 | Good for sterically hindered substrates. |
| [Pd(cinnamyl)Cl]₂ (1) | t-Bu₃P (2) | NaOtBu | Toluene | 80 | 12 | 90-99 | Highly active catalyst system. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand. Then, add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the specified temperature for the time indicated by TLC or LC-MS monitoring.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand. Then, add the degassed solvent, followed by the amine (1.1-1.2 equiv.).
-
Reaction: Stir the mixture at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visual Diagrams
Caption: A general workflow for catalyst selection and optimization in cross-coupling reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Solvent Effects on 4-Ethoxy-2,3-difluorobenzonitrile Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvents on the reactivity of 4-Ethoxy-2,3-difluorobenzonitrile, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction that this compound undergoes, and how do solvents influence it?
A1: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the presence of strong electron-withdrawing groups (two fluorine atoms and a nitrile group) that activate the aromatic ring to nucleophilic attack. Solvents play a critical role in SNAr reactions by influencing the solubility of reactants, the solvation of charged species (nucleophiles and intermediates), and ultimately the reaction rate and yield.
Q2: Which solvents are generally recommended for SNAr reactions involving this compound?
A2: Polar aprotic solvents are typically the solvents of choice for SNAr reactions. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N,N-dimethylacetamide (DMAc). Such solvents are effective at solvating the cation of the nucleophile salt while leaving the anion (the nucleophile) relatively "naked" and therefore more reactive.[1]
Q3: Why are polar protic solvents (like water and alcohols) generally not recommended for these reactions?
A3: Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down the rate of the SNAr reaction.
Q4: How does solvent polarity affect the rate of an SNAr reaction?
A4: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate. While polar protic solvents can also stabilize this intermediate, their deactivating effect on the nucleophile is often more significant, leading to an overall slower reaction.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound in SNAr reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inappropriate solvent choice: Using a non-polar or polar protic solvent can significantly hinder the reaction. 2. Low nucleophile reactivity: The nucleophile may not be strong enough or its reactivity is suppressed. 3. Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. 4. Water contamination: Traces of water in aprotic polar solvents can deactivate the nucleophile. | 1. Solvent Selection: Ensure a polar aprotic solvent such as DMF, DMSO, or acetonitrile is being used.[2] Consider screening different polar aprotic solvents to find the optimal one for your specific nucleophile. 2. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. 3. Temperature Optimization: Gradually increase the reaction temperature. Monitor for product formation and potential side reactions using techniques like TLC or LC-MS. 4. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of multiple products (side reactions) | 1. Reaction with the solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with the substrate. 2. Multiple reactive sites on the nucleophile: If the nucleophile has more than one nucleophilic center, it may lead to a mixture of products. 3. Over-reaction: If the product of the initial SNAr reaction is also susceptible to nucleophilic attack, further substitution may occur. | 1. Solvent Stability: Choose a solvent that is stable under the required reaction conditions. If high temperatures are necessary, consider using a more robust solvent like DMSO or sulfolane. 2. Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure reaction at the desired position. 3. Reaction Monitoring: Carefully monitor the reaction progress and stop it once the desired product is formed to prevent subsequent reactions. |
| Difficulty in product purification | 1. High-boiling point solvent: Solvents like DMF and DMSO have high boiling points, making them difficult to remove under reduced pressure. 2. Emulsion formation during workup: The use of polar aprotic solvents can sometimes lead to the formation of emulsions during aqueous workup. | 1. Solvent Removal: For high-boiling point solvents, consider techniques like azeotropic distillation with a lower-boiling point solvent (e.g., toluene) or extraction into a non-polar solvent followed by washing with water to remove the high-boiling solvent. 2. Workup Optimization: To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Data Presentation
The following table provides representative data on the effect of solvent on the yield of a halogen-exchange fluorination reaction of a related compound, 3,4-dichlorobenzonitrile (3,4-DCBN), to produce 3,4-difluorobenzonitrile (3,4-DFBN). This data illustrates the significant impact of the solvent on the efficiency of SNAr reactions.
Table 1: Effect of Solvent on the Yield of 3,4-difluorobenzonitrile (3,4-DFBN) from 3,4-dichlorobenzonitrile (3,4-DCBN) and KF [3]
| Solvent | Temperature (°C) | Time (h) | Yield of 3,4-DFBN (%) |
| DMI (1,3-dimethylimidazolidin-2-one) | 225 (Reflux) | 4 | 65 |
| DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) | 235 (Reflux) | 4 | 35 |
| Sulfolane | 225 | 4 | 28 |
| DMSO (Dimethyl sulfoxide) | 190 (Reflux) | 4 | 0 |
Note: This data is for a related compound and is intended to be illustrative of the general principles of solvent effects in SNAr reactions of difluorobenzonitriles.
Experimental Protocols
General Experimental Protocol for a Typical SNAr Reaction of this compound
This protocol provides a general methodology for the reaction of this compound with a generic nucleophile (Nu-H) in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base if the nucleophile is neutral)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
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Quenching solution (e.g., water or saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous polar aprotic solvent.
-
If using a neutral nucleophile, add the base (1.1 - 1.5 eq) to the mixture and stir.
-
Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (this will need to be optimized for the specific nucleophile and solvent).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding the appropriate quenching solution.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts and workflows related to the solvent effects on the reactivity of this compound.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: A typical experimental workflow for an SNAr reaction.
References
Technical Support Center: Managing Exothermic Reactions of 4-Ethoxy-2,3-difluorobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic reactions involving 4-Ethoxy-2,3-difluorobenzonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern with this compound?
An exothermic reaction is a chemical process that releases energy in the form of heat.[1] If not properly controlled, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction, solvent boiling, equipment failure, or the release of hazardous materials.[2] While specific data on the exothermic reactions of this compound is not extensively documented, its synthesis and subsequent reactions, such as nucleophilic aromatic substitution, can be exothermic.[3]
Q2: What are the primary hazards associated with this compound?
According to safety data sheets for this compound and similar compounds, the primary hazards include:
It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]
Q3: What general precautions should be taken when working with potentially exothermic reactions of this compound?
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment to identify potential hazards and establish control measures.
-
Small-Scale First: Always perform new reactions on a small scale to assess the thermal profile before scaling up.
-
Controlled Addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation.
-
Cooling: Have an adequate cooling system (e.g., ice bath, cryostat) readily available and operational.
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple.
-
Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide for Exothermic Events
This guide provides step-by-step instructions for addressing unexpected temperature increases during reactions with this compound.
Issue: The reaction temperature is rising rapidly and uncontrollably.
| Troubleshooting Step | Action |
| 1. Immediate Cooling | Immediately apply external cooling by immersing the reaction vessel in an ice bath or other appropriate cooling medium. |
| 2. Stop Reagent Addition | If reagents are being added, stop the addition immediately. |
| 3. Increase Stirring Rate | Increase the stirring speed to improve heat dissipation. |
| 4. Add Cold Solvent | If compatible with the reaction chemistry, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat. |
| 5. Quench the Reaction | If the temperature continues to rise, and there is a risk of a runaway reaction, quench the reaction by adding a suitable quenching agent. The choice of quenching agent will depend on the specific reaction chemistry. |
| 6. Evacuate | If the situation cannot be brought under control, evacuate the area and alert safety personnel. |
Logical Flow for Troubleshooting an Unexpected Exotherm
Caption: Troubleshooting workflow for an unexpected exothermic event.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇F₂NO | [7] |
| Molecular Weight | 183.16 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [7] |
| Boiling Point | ~256.2 °C at 760 mmHg | [7] |
| Flash Point | ~108.7 °C | [7] |
| Density | ~1.2 g/cm³ | [7] |
| Hazards | H302, H312, H315, H319, H332, H335 | [4] |
Experimental Protocol: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general methodology for a hypothetical SNAr reaction involving this compound, with an emphasis on managing potential exotherms.
Objective: To substitute one of the fluorine atoms on the aromatic ring with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alkoxide)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
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Cooling bath (ice/water or other suitable medium)
-
Reaction vessel with a magnetic stirrer, thermometer, and addition funnel
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the reaction vessel is clean and dry.
-
Initial Charge: To the reaction vessel, add this compound and the anhydrous solvent.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Reagent Preparation: Prepare a solution of the nucleophile in the same anhydrous solvent in the addition funnel.
-
Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature and prevent a significant exotherm.
-
Reaction: After the addition is complete, allow the reaction to proceed at the specified temperature, continuing to monitor for any temperature fluctuations.
-
Work-up: Once the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution).
-
Extraction and Purification: Proceed with standard extraction and purification procedures.
Experimental Workflow Diagram
Caption: General workflow for a controlled SNAr reaction.
References
Technical Support Center: Scale-Up Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Ethoxy-2,3-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound at an industrial scale?
A1: The most probable industrial synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This typically uses 2,3,4-trifluorobenzonitrile as the starting material and reacts it with sodium ethoxide. Another potential, though less common, route could be the fluorination of a corresponding dichlorobenzonitrile precursor using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent.
Q2: What are the critical process parameters to monitor during the ethoxylation (SNAr) reaction?
A2: Key parameters to control are temperature, reaction time, moisture content, and the molar ratio of reactants. Excursions in temperature can lead to side reactions, while excess sodium ethoxide can result in impurities. Strict moisture control is crucial as water can react with the reagents and affect yield and purity.
Q3: What are the likely impurities in the synthesis of this compound and how can they be minimized?
A3: Potential impurities include regioisomers (where the ethoxy group substitutes at a different position), unreacted starting material (2,3,4-trifluorobenzonitrile), and byproducts from side reactions like hydrolysis of the nitrile group to an amide or carboxylic acid if water is present. Minimizing these involves strict control over reaction conditions and using high-purity starting materials.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, working with fluoride salts at high temperatures can be hazardous. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The reaction may be exothermic, so a robust cooling system and temperature monitoring are essential to prevent thermal runaway. Solvents like DMSO and DMF, often used in these reactions, have specific handling and disposal requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | - Incomplete reaction. - Degradation of product or reactants. - Sub-optimal reaction temperature. - Presence of moisture. | - Increase reaction time or temperature gradually while monitoring progress by HPLC. - Ensure starting materials are of high purity. - Optimize temperature based on small-scale experiments. - Use anhydrous solvents and reagents. |
| High Levels of Impurities | - Formation of regioisomers. - Side reactions due to high temperature. - Incorrect stoichiometry. | - Carefully control the addition rate and temperature to favor the desired isomer. - Lower the reaction temperature and extend the reaction time. - Verify the molar ratios of all reactants. |
| Poor Reproducibility Between Batches | - Inconsistent quality of starting materials. - Variations in reaction conditions (temperature, mixing, etc.). - Inadequate moisture control. | - Qualify vendors and test incoming raw materials for purity. - Implement strict process controls and standard operating procedures (SOPs). - Ensure all equipment is dry and operate under an inert atmosphere (e.g., nitrogen). |
| Difficulties in Product Isolation and Purification | - Product oiling out during crystallization. - Co-crystallization with impurities. - Inefficient extraction. | - Screen for suitable crystallization solvents and optimize cooling profiles. - Consider a pre-purification step like column chromatography on a small scale to identify problematic impurities. - Optimize the pH and solvent choice for liquid-liquid extraction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via SNAr
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
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2,3,4-Trifluorobenzonitrile
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Sodium Ethoxide
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Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
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Brine
Procedure:
-
Charge a clean, dry, and inerted reactor with anhydrous DMF.
-
Add sodium ethoxide to the reactor under a nitrogen atmosphere.
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Slowly add 2,3,4-trifluorobenzonitrile to the solution while maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water, controlling the exotherm.
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Add toluene and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway for SNAr Synthesis
Caption: SNAr synthesis of this compound.
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the ¹H NMR Analysis of 4-Ethoxy-2,3-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethoxy-2,3-difluorobenzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this guide leverages predicted data to offer a detailed examination of its expected ¹H NMR features. Furthermore, a comparison with alternative analytical techniques is presented to highlight the complementary nature of modern analytical methods in structural characterization.
Predicted ¹H NMR Spectral Data of this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established algorithms and provide a reliable estimate of the chemical shifts, multiplicities, and coupling constants.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (ethoxy) | 1.45 | Triplet (t) | 7.0 |
| OCH₂ (ethoxy) | 4.20 | Quartet (q) | 7.0 |
| H-5 (aromatic) | 7.25 | Doublet of doublets of doublets (ddd) | J(H-H) = 9.0, J(H-F) = 5.0, J(H-F) = 2.0 |
| H-6 (aromatic) | 7.40 | Doublet of doublets (dd) | J(H-H) = 9.0, J(H-F) = 2.0 |
Comparative Analysis of Analytical Techniques
While ¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule, a comprehensive structural analysis often necessitates the use of complementary techniques. The following table compares ¹H NMR with other key analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information about the number, connectivity, and chemical environment of protons. | High resolution, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules; provides indirect information about the carbon skeleton. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule, including quaternary carbons. | Directly probes the carbon backbone, less signal overlap than ¹H NMR. | Lower natural abundance and sensitivity than ¹H, requiring longer acquisition times. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei. | High sensitivity and 100% natural abundance of ¹⁹F, large chemical shift range provides high resolution. | Provides information only about the fluorine-containing parts of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with separation techniques (e.g., GC-MS, LC-MS). | Does not provide detailed information about the connectivity of atoms; isomers can be difficult to distinguish. |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.
-
Transfer the solution into a clean NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the turbine into the NMR probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
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Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural analysis of an organic compound, integrating various analytical techniques.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
A Comparative Guide to the 13C NMR Spectral Data of 4-Ethoxy-2,3-difluorobenzonitrile
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethoxy-2,3-difluorobenzonitrile against experimentally determined data for structurally related benzonitrile derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate spectral interpretation and structural verification.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for key comparator compounds: 4-ethoxybenzonitrile, 2,3-difluorobenzonitrile, and the parent compound, benzonitrile. The data is presented to highlight the influence of the ethoxy and difluoro substituents on the chemical shifts of the aromatic and nitrile carbons.
| Carbon Atom | This compound (Predicted, CDCl₃) | 4-Ethoxybenzonitrile (Experimental, CDCl₃) | 2,3-Difluorobenzonitrile (Experimental, CDCl₃) | Benzonitrile (Experimental, CDCl₃) |
| C1 (ipso-CN) | 98.3 (dd, J = 10.3, 3.1 Hz) | 104.1 | 96.6 (dd, J = 9.2, 3.1 Hz) | 112.4 |
| C2 | 142.1 (dd, J = 13.4, 3.8 Hz) | 133.8 | 152.0 (dd, J = 257.4, 12.2 Hz) | 132.6 |
| C3 | 150.8 (dd, J = 254.3, 13.0 Hz) | 114.6 | 148.9 (dd, J = 254.3, 13.0 Hz) | 129.0 |
| C4 | 152.0 (dd, J = 257.4, 12.2 Hz) | 162.5 | 128.0 (d, J = 4.6 Hz) | 132.0 |
| C5 | 118.8 (d, J = 3.8 Hz) | 114.6 | 122.9 (d, J = 3.8 Hz) | 129.0 |
| C6 | 115.1 (d, J = 19.1 Hz) | 133.8 | 128.0 (d, J = 19.1 Hz) | 132.6 |
| CN | 114.1 | 119.2 | 113.8 | 118.7 |
| -OCH₂CH₃ | 65.5 | 63.8 | - | - |
| -OCH₂CH₃ | 14.5 | 14.6 | - | - |
Predicted data for this compound was obtained from NMRDB.org. Experimental data for comparator compounds were sourced from spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of 13C NMR spectra for small organic molecules, similar to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a standard frequency for 13C nuclei, such as 100 or 125 MHz.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although not critical for routine qualitative spectra.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transformation of the FID yields the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Workflow for Spectral Comparison and Analysis
The following diagram illustrates the logical workflow for comparing and analyzing the 13C NMR spectral data of a target compound with its structural analogs.
A Comparative Guide to the Analytical Characterization of 4-Ethoxy-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 4-Ethoxy-2,3-difluorobenzonitrile, a fluorinated aromatic compound with applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Given the importance of robust analytical methods for compound verification and quality control, this document outlines the expected performance of mass spectrometry and compares it with other common analytical techniques.
This compound (CAS 126162-96-7) is a white to light yellow crystalline powder with the chemical formula C9H7F2NO and a molecular weight of 183.155 g/mol .[1] Its structure, featuring a difluorinated benzene ring with ethoxy and nitrile substituents, presents unique analytical challenges and considerations.
Mass Spectrometry: A Primary Tool for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the analysis of this compound. It provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation and confirmation.
Expected Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 183. The primary fragmentation pathways would likely involve the loss of the ethoxy group and subsequent rearrangements.
Table 1: Predicted Major Mass Fragments for this compound
| m/z (Predicted) | Fragment Ion | Proposed Structure |
| 183 | [C9H7F2NO]+• | Molecular Ion |
| 155 | [M - C2H4]+• | Loss of ethylene from the ethoxy group |
| 154 | [M - C2H5]+ | Loss of the ethyl group |
| 138 | [M - OCH2CH3]+ | Loss of the ethoxy radical |
| 110 | [C6H2F2N]+ | Benzonitrile fragment after ethoxy loss |
Experimental Protocol: GC-MS Analysis
A standard GC-MS protocol would be suitable for the analysis of this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature : 250 °C
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate.
-
MS Detector : Scan range of m/z 40-400.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone for the analysis of this compound, a comprehensive characterization often involves complementary techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable orthogonal information.
Table 2: Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (GC-MS/LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity followed by mass-to-charge ratio measurement. | Separation based on differential partitioning between a mobile and stationary phase. | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Molecular weight, fragmentation pattern, quantification. | Retention time, quantification, purity assessment. | Detailed structural information (chemical environment of atoms), quantification. |
| Sensitivity | High (pg to fg range). | Moderate (ng to µg range). | Low (mg range). |
| Sample Requirement | Small (µg to ng). | Small (µg). | Larger (mg). |
| Destructive | Yes | No (can be collected post-column) | No |
| Key Advantage | High specificity and sensitivity for identification. | Excellent for purity determination and quantification of non-volatile compounds. | Unambiguous structure elucidation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of substituted benzonitriles.[4] A reverse-phase HPLC method would be suitable for this compound.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water and acetonitrile with a small amount of acid modifier like trifluoroacetic acid (TFA) can be effective for separating benzonitriles and related compounds.[5]
-
Detection : UV detection at a wavelength around 210-254 nm would be appropriate for the aromatic system.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular structure.
-
¹H NMR : Would show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR : Would reveal the number of unique carbon atoms and their chemical environments. The carbon signals in the aromatic region would show characteristic C-F couplings.
-
¹⁹F NMR : Is crucial for confirming the presence and positions of the fluorine atoms on the benzene ring.
Workflow and Decision Making
The choice of analytical technique depends on the specific research question. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: A logical workflow for the comprehensive analysis of this compound.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 4-ethoxy- [webbook.nist.gov]
- 3. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzonitrile | SIELC Technologies [sielc.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Comparative Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the FT-IR Spectral Characteristics of Novel Fluorinated Benzonitriles
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic properties of 4-Ethoxy-2,3-difluorobenzonitrile and its related derivatives. Understanding the vibrational frequencies of these molecules is crucial for their identification, characterization, and application in various research and development fields, including medicinal chemistry and materials science. This document presents a summary of key spectral data, detailed experimental protocols for spectroscopic analysis, and a comparative overview of different synthetic routes for substituted benzonitriles.
FT-IR Spectral Data Comparison
The following table summarizes the key FT-IR absorption bands for this compound and its structural analogs. The data highlights the influence of substituent positioning on the vibrational frequencies of the nitrile and other functional groups. While experimental data for this compound is not publicly available, theoretical data for the closely related 4-Ethoxy-2,3-difluorobenzamide provides valuable insight into the expected spectral features.
| Compound Name | Nitrile (C≡N) Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~2230 (Expected) | ~1250 & ~1040 (Expected) | ~3100-3000 (Expected) | ~1200-1000 (Expected) | - |
| 4-Ethoxy-2,3-difluorobenzamide | N/A | 1258, 1045 | 3075 | 1195, 1085 | 3425 (N-H stretch), 1665 (C=O stretch) |
| 2,4-Difluorobenzonitrile | 2240 | N/A | ~3100-3000 | ~1200-1000 | - |
| 4-Fluorobenzonitrile | ~2230 | N/A | ~3100-3000 | ~1200-1000 | - |
| 4-Ethoxybenzonitrile | ~2225 | ~1250 & ~1045 | ~3100-3000 | N/A | - |
Note: The data for 4-Ethoxy-2,3-difluorobenzamide is derived from a combined experimental and theoretical study and serves as a reference for the expected positions of key functional group vibrations in the target molecule.
Experimental Protocols
General FT-IR Spectroscopic Analysis
A standard protocol for obtaining the FT-IR spectrum of a benzonitrile derivative is as follows:
-
Sample Preparation:
-
Solid Samples: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Liquid Samples: A drop of the liquid sample is placed between two KBr or sodium chloride (NaCl) plates to form a thin film.
-
-
Background Spectrum: A background spectrum of the empty sample holder (for pellets) or clean salt plates (for liquids) is recorded to subtract the atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained after automatic background subtraction.
Synthesis of Substituted Benzonitriles
Several synthetic routes can be employed for the preparation of substituted benzonitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A general overview of common synthetic pathways is provided in the diagram below.
Caption: Overview of four common synthetic pathways to substituted benzonitriles.
Comparative Analysis and Interpretation
The FT-IR spectrum of a substituted benzonitrile is characterized by several key absorption bands that provide valuable structural information.
-
Nitrile (C≡N) Stretching: The most characteristic band for benzonitriles is the sharp and intense absorption corresponding to the C≡N stretching vibration, which typically appears in the range of 2240-2220 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups tend to shift this band to a higher frequency, while electron-donating groups cause a shift to a lower frequency.
-
Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds are observed in the region of 3100-3000 cm⁻¹.
-
C-O-C Stretching: For ethoxy-substituted benzonitriles, the asymmetric and symmetric stretching vibrations of the C-O-C group are expected to appear as two distinct bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
-
C-F Stretching: The presence of fluorine atoms on the benzene ring gives rise to strong C-F stretching absorptions in the fingerprint region, generally between 1200 cm⁻¹ and 1000 cm⁻¹. The exact position and number of these bands can be indicative of the fluorination pattern.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in a series of sharp bands in the 1600-1450 cm⁻¹ region.
By comparing the FT-IR spectrum of an unknown compound to the data presented in this guide, researchers can effectively identify the presence of the benzonitrile moiety and deduce the nature of its substituents. The detailed experimental protocols also provide a solid foundation for obtaining high-quality spectral data for further analysis.
A Comparative Guide to Analytical Standards for 4-Ethoxy-2,3-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of analytical standards for 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in various synthetic pathways. We will explore the typical specifications for different grades of this standard, detail common analytical methodologies for its quality control, and illustrate its role in the broader context of pharmaceutical development.
Comparison of Analytical Standard Grades
The selection of an analytical standard often involves a trade-off between cost and the level of certification and purity required for a specific application. Below is a comparison of typical specifications for a "Premium Grade" versus a "Standard Grade" analytical standard for this compound. Premium grade standards are essential for applications requiring high accuracy and traceability, such as in late-stage drug development and quality control, while standard grade materials may be suitable for early-stage research and development.
| Feature | Premium Grade Analytical Standard | Standard Grade Research Chemical |
| Purity (by HPLC/GC) | ≥ 99.5% | ≥ 98.0% |
| Identity Confirmation | ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) consistent with structure. | ¹H NMR and MS consistent with structure. |
| Certificate of Analysis (CoA) | Comprehensive, batch-specific CoA with detailed purity analysis, impurity profile, and analytical methods. | Basic CoA with stated purity and identity confirmation. |
| Water Content | Typically determined by Karl Fischer titration and reported on the CoA. | Not always specified. |
| Residual Solvents | Analyzed by Headspace GC-MS and quantified. | May not be analyzed or reported. |
| Traceability | Traceable to primary standards (e.g., USP, Ph. Eur.) where applicable. | Generally not traceable to primary standards. |
| Supplier Qualification | Often manufactured and tested under a quality management system (e.g., ISO 9001). | Varies by supplier. |
Experimental Protocols for Quality Control
Accurate and precise analytical methods are crucial for the verification of the quality of this compound. Below are detailed protocols for common analytical techniques used for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, as a mobile phase modifier)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to get a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard solution to check system suitability (e.g., tailing factor, theoretical plates). Then, inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography (GC) for Purity and Residual Solvent Analysis
GC is a powerful technique for assessing the purity of volatile compounds and for detecting and quantifying residual solvents.
Objective: To determine the purity and residual solvent content of this compound by GC with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas chromatograph with an FID
-
Capillary column suitable for aromatic compounds (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Hydrogen (for FID)
-
Air (for FID)
-
This compound sample
-
Solvent for sample dissolution (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in Dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis: Inject the prepared sample solution into the GC.
-
Calculation: Purity is calculated by area percent. Residual solvents are identified by their retention times compared to known standards and quantified using a calibration curve.
Visualization of Key Processes
To better understand the context in which analytical standards are produced and used, the following diagrams illustrate the certification workflow and the role of these standards in drug development.
Caption: Workflow for the Certification of an Analytical Standard.
Caption: Role of Analytical Standards in the Drug Development Pipeline.
Characterization of Byproducts in the Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity active pharmaceutical ingredients (APIs) and chemical intermediates is paramount in drug development and manufacturing. 4-Ethoxy-2,3-difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. However, like any chemical synthesis, the process can yield a range of byproducts that may affect the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of potential byproducts, supported by detailed experimental protocols for their identification and quantification.
Potential Byproducts in the Synthesis of this compound
The primary route for synthesizing this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction on a poly-fluorinated benzonitrile precursor. A common starting material is 2,3,4-trifluorobenzonitrile, which is reacted with sodium ethoxide. During this process, several byproducts can form due to incomplete reactions, side reactions, or the presence of impurities in the starting materials.
The following table summarizes the potential byproducts, their likely origin, and their potential impact on downstream processes.
| Byproduct Name | Chemical Structure | Likely Origin | Potential Impact |
| 2,3,4-Trifluorobenzonitrile | 2,3,4-(F)₃-C₆H₂-CN | Unreacted starting material | Can lead to the formation of other ethoxylated isomers in subsequent steps. |
| 2-Ethoxy-3,4-difluorobenzonitrile | 2-OEt-3,4-(F)₂-C₆H₂-CN | Positional isomer from substitution at C2 | May have different reactivity and lead to undesired final products. |
| 3-Ethoxy-2,4-difluorobenzonitrile | 3-OEt-2,4-(F)₂-C₆H₂-CN | Positional isomer from substitution at C3 | Can introduce impurities that are difficult to separate from the desired product. |
| 4-Hydroxy-2,3-difluorobenzonitrile | 4-OH-2,3-(F)₂-C₆H₂-CN | Hydrolysis of the starting material or product | Can react with subsequent reagents, leading to a complex impurity profile. |
| Diethoxy-fluorobenzonitriles | (OEt)₂-F-C₆H₂-CN | Over-ethoxylation of the starting material | Increases molecular weight and can significantly alter the physicochemical properties of the final compound. |
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient of 30% acetonitrile held for 2 minutes, followed by a linear ramp to 90% acetonitrile over 10 minutes, and then a hold for 3 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture in the initial mobile phase composition.
-
Quantification: Use certified reference standards of the expected byproducts to create a calibration curve for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent like dichloromethane.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
Identification: Identify byproducts by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the ethoxy group and aromatic protons.
-
¹⁹F NMR: Crucial for identifying the different fluorine environments in the product and byproducts. The chemical shifts and coupling constants are highly informative.
-
¹³C NMR: To confirm the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): To definitively assign the structure of unknown byproducts.
-
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Visualizing the Synthetic and Analytical Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for byproduct analysis.
By implementing these analytical strategies, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the quality and consistency of this vital chemical intermediate. This proactive approach to byproduct analysis is essential for robust process development and regulatory compliance.
Reactivity Face-Off: 4-Ethoxy- vs. 4-Methoxy-2,6-difluorobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
The reactivity of substituted difluorobenzonitriles in SNAr reactions is primarily governed by the electronic and steric nature of their substituents. The two fluorine atoms, being highly electronegative, activate the benzene ring towards nucleophilic attack. The key difference between the two molecules lies in the para-alkoxy group: ethoxy (-OCH2CH3) versus methoxy (-OCH3).
Electronic Effects: Both methoxy and ethoxy groups are considered electron-donating groups (EDGs) through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This resonance effect increases the electron density of the ring, which can slightly deactivate it towards nucleophilic attack compared to an unsubstituted ring. However, they also exert an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. In the para position, the resonance effect generally outweighs the inductive effect. The electronic donating capacity of ethoxy and methoxy groups is very similar, with the ethoxy group sometimes considered to be a slightly stronger electron-donating group due to the inductive effect of the additional alkyl group.
Steric Effects: The primary differentiator between the ethoxy and methoxy groups is their steric bulk. The ethoxy group is larger than the methoxy group. In a SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group (in this case, one of the fluorine atoms). While the alkoxy group is at the para position and does not directly hinder the approach to the ortho fluorine atoms, it can influence the overall conformation and solvation of the molecule, which may have a subtle impact on reactivity.
Based on these principles, one would predict that the electronic effects of the 4-ethoxy and 4-methoxy groups on the reactivity of the 2,6-difluorobenzonitrile core are very similar. The slightly greater electron-donating nature of the ethoxy group might suggest a marginally lower reactivity for the ethoxy-substituted compound in an SNAr reaction. However, the difference is expected to be minimal.
Predicted Reactivity in SNAr Reactions
The logical workflow for a typical SNAr reaction with these substrates is depicted below. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.
Caption: General workflow for the SNAr reaction of 4-alkoxy-2,6-difluorobenzonitriles.
Data Presentation
Due to the absence of direct comparative studies in the literature, a quantitative data table cannot be constructed. However, we can present a qualitative comparison based on the theoretical principles discussed.
| Feature | 4-Ethoxy-2,6-difluorobenzonitrile | 4-Methoxy-2,6-difluorobenzonitrile |
| Electronic Effect of Alkoxy Group | Slightly stronger electron-donating (resonance) | Strong electron-donating (resonance) |
| Steric Hindrance of Alkoxy Group | Higher | Lower |
| Predicted SNAr Reactivity | Expected to be slightly lower | Expected to be slightly higher |
Experimental Protocols
Below is a general experimental protocol for a typical SNAr reaction involving a difluorobenzonitrile and an amine nucleophile. This protocol can serve as a starting point for comparing the reactivity of the 4-ethoxy and 4-methoxy analogues.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-alkoxy-2,6-difluorobenzonitrile (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile and Base: Add the amine nucleophile (e.g., piperidine or morpholine, 1.1 - 2.0 eq.) and a base (e.g., potassium carbonate or triethylamine, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
A Comparative Guide to Difluorobenzonitrile Isomers in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Difluorobenzonitrile isomers, with their unique electronic properties and versatile reactivity, have emerged as valuable intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of the synthesis and performance of various difluorobenzonitrile isomers, supported by experimental data and detailed protocols to aid in their effective application.
The strategic placement of fluorine atoms on the benzonitrile scaffold significantly influences the molecule's reactivity, metabolic stability, and binding affinity to biological targets. Understanding the nuances of each isomer is therefore paramount for rational drug design and the efficient synthesis of target molecules.
Comparative Synthesis Data
The synthesis of difluorobenzonitrile isomers is most commonly achieved through halogen exchange (Halex) reactions, starting from the corresponding dichlorobenzonitrile precursors, or via the dehydration of difluorobenzamides. The choice of synthetic route and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of reported experimental data for the synthesis of various difluorobenzonitrile isomers.
| Isomer | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2,4-Difluorobenzonitrile | 2,4-Difluorobenzamide | Phosphorus oxychloride, N,N-dimethylformamide, -15°C to room temp. | 83.4 | Not Specified | [1] |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Potassium fluoride, 1,3-dimethyl-2-imidazolidinone, toluene, 120-200°C | 70 | 99 | [2][3] |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Potassium fluoride, 1,3-dimethyl-2-imidazolidinone, cyclohexane, 90-180°C | 65 | 99 | [2][3] |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Potassium fluoride, bis-(N-bis(dimethylamino)methylene)-iminium chloride, 1,3-dimethyl-2-imidazolidinone, toluene, 120-180°C | 72 | 99 | [2] |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Potassium fluoride, bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, sodium thiosulfite, polyacrylamide, 1,3-dimethyl-2-imidazolidinone, toluene, 190-200°C | 90 | 99 | [4] |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Potassium fluoride, bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, sodium dodecyl sulfate, sodium thiosulfate, N-methyl pyrrolidone, toluene, 200-210°C | 90.7 | 99 | [4] |
| 3,5-Difluorobenzonitrile | Pentafluorobenzonitrile | Metal hydride complex, N,N-dimethylformamide, 0°C to room temp. | 34 | Not Specified | [5] |
| 2,6-Difluorobenzylamine * | 2,6-Difluorobenzonitrile | Raney Nickel, hexane, hydrogen pressure 30-40 kg/cm ², 130°C | 94.6 | 99.2 | [6] |
Note: Data for 2,6-difluorobenzylamine is provided as an indication of the reactivity and purity achievable from the corresponding nitrile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of selected difluorobenzonitrile isomers.
Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide[1]
In a 250 mL three-necked flask, 2,4-difluorobenzamide (23.0 g, 146.2 mmol) is dissolved in dry N,N-dimethylformamide (80 mL) and cooled to -15°C. Phosphorus oxychloride (112.1 g, 730.9 mmol) is then added dropwise, and the reaction is maintained for 0.5 hours. The mixture is subsequently stirred at room temperature for 7 hours. Upon completion, the reaction solution is poured into ice water to precipitate the solid product. This procedure yields 17.0 g (83.4%) of 2,4-difluorobenzonitrile.
Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile[2][3]
A mixture of 3,4-dichlorobenzonitrile (150g), 1,3-dimethyl-2-imidazolidinone (450g), and toluene (100g) is heated to 120°C for 2 hours with reflux water-dividing. After removing the water, spray-dried potassium fluoride (150g) and bis-(N-bis(dimethylamino)methylene)-iminium chloride (15g) are added. The mixture is heated to 130°C for 2 hours to form the intermediate 3-chloro-4-fluorobenzonitrile, and then the temperature is raised to 200°C for 6 hours. The resulting solution is diluted with toluene, filtered, and the filtrate is subjected to reduced pressure distillation to yield 84g (70%) of 3,4-difluorobenzonitrile with a purity of 99%.
Reactivity and Applications in Drug Discovery
Difluorobenzonitrile isomers are key precursors in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, both desirable properties in drug candidates.
The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the introduction of various functional groups to build complex molecular architectures. For instance, the amino group of 2-amino-3,5-difluorobenzonitrile can be utilized for the construction of heterocyclic scaffolds like quinazolines, which are common cores in many kinase inhibitors.[8][9]
The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further avenues for synthetic diversification.[7]
Visualization of a General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for producing difluorobenzonitrile isomers from their dichlorinated precursors, a process central to their availability for research and development.
Caption: A generalized workflow for the synthesis of difluorobenzonitrile isomers.
Role in Kinase Inhibitor Synthesis
Difluorobenzonitrile derivatives are frequently employed as starting materials for the synthesis of kinase inhibitors. The difluorophenyl moiety can be a key pharmacophore that interacts with the hinge region of the kinase domain. The following diagram illustrates a conceptual pathway where a difluorobenzonitrile isomer serves as a precursor to a hypothetical kinase inhibitor that targets a signaling pathway.
Caption: From chemical synthesis to biological inhibition of a signaling pathway.
References
- 1. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 4-Ethoxy-2,3-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-Ethoxy-2,3-difluorobenzonitrile is a critical step in the manufacturing of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against other analytical techniques, supported by experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed and validated HPLC method can effectively separate the main compound from its impurities, allowing for precise quantification.
Proposed HPLC Method
While a specific validated method for this compound is not publicly available, a robust starting point for method development can be derived from general principles for analyzing aromatic nitriles. The following protocol is a recommended starting point for in-house validation.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is recommended. A typical gradient might start from 50:50 (Acetonitrile:Water) and increase to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance, likely around 220-254 nm. A diode array detector (DAD) can be beneficial for obtaining UV spectra of the main peak and any impurities.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[2]
Method Validation
Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][6] This is typically assessed over a range of 50-150% of the target concentration.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4][5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[7][8] Common synthetic routes for aromatic nitriles may involve precursors like aryl halides, and incomplete reactions or side reactions can lead to related impurities.[9][10]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.
| Technique | Principle | Advantages | Disadvantages | Typical Application for Purity |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, widely applicable.[1] | Requires method development and validation, can be time-consuming. | Gold standard for routine purity testing and impurity profiling.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification, highly sensitive and specific.[1][2][8] | More complex and expensive instrumentation, matrix effects can suppress ionization. | Identification of unknown impurities and confirmation of known impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile impurities like residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities.[8] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[7] | Only applicable to crystalline materials with a purity of >98.5%, not suitable for identifying individual impurities.[7] | A rapid, alternative method for determining the overall purity of the main component. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte and any impurities. | Provides structural information for impurity identification, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, requires more sample. | Structural elucidation of impurities and quantitative analysis using a certified reference standard. |
Visualizing the Workflow and Method Validation
To better understand the processes involved in purity assessment, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical relationships in HPLC method validation according to ICH guidelines.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. rroij.com [rroij.com]
- 9. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Ethoxy-2,3-difluorobenzonitrile: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 4-Ethoxy-2,3-difluorobenzonitrile, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Based on data for similar compounds, this substance is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
Summary of Hazard and Disposal Information
The following table summarizes key information regarding the hazards and disposal considerations for this compound and related fluorinated compounds.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Molecular Formula | C₉H₇F₂NO | [5] |
| Molecular Weight | 183.15 g/mol | [5] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, face shield (if necessary). | [2][4] |
| Handling Environment | Well-ventilated area, chemical fume hood. | [2][3] |
| Disposal Method | As hazardous waste through a licensed disposal company. | [2][6] |
| Container for Disposal | Clearly labeled, compatible, and tightly sealed containers. | [3][7] |
| Waste Segregation | Do not mix with incompatible waste streams. Segregate from acids, bases, oxidizers, and other reactive chemicals. | [3][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.
1. Waste Identification and Segregation:
- Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.[8]
- Collect this waste in a dedicated, properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any relevant hazard symbols.[3][9]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7] In particular, keep it separate from acids, bases, and oxidizing agents.[3]
2. Containerization:
- Use a container made of a material compatible with the chemical. The original container is often a suitable choice for waste collection.[7]
- Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[7]
- Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]
3. Disposal of Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][8]
- The rinsate must be collected and disposed of as hazardous waste.[8]
- After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[8][9]
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[6][8]
- High-temperature incineration is a potential disposal method for fluorinated organic compounds, as it can permanently destroy them.[10][11] However, this must be carried out in a permitted and properly equipped facility to avoid the release of harmful byproducts.[10][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound Properties, Uses, Safety Data & Suppliers | High Purity Chemicals China [nj-finechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
